4-Amino-1,2,4-triazole
描述
Structure
3D Structure
属性
IUPAC Name |
1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033058 | |
| Record name | 4-Amino-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-13-4 | |
| Record name | 4-Amino-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 584-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 584-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,2,4-triazol-4-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-1,2,4-triazole from Hydrazine Hydrate and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-1,2,4-triazole, a crucial heterocyclic compound with diverse applications in pharmaceuticals and agrochemicals. The synthesis from hydrazine (B178648) hydrate (B1144303) and formic acid is a well-established and industrially significant method. This document details the reaction mechanism, presents quantitative data from various synthetic protocols, provides a detailed experimental procedure, and includes a visual representation of the reaction pathway.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from hydrazine hydrate and formic acid is a condensation reaction followed by cyclization. The reaction proceeds through the formation of key intermediates, primarily formylhydrazide and N,N'-diformylhydrazine. The overall transformation can be understood through the following steps:
-
Formation of Formylhydrazide: Hydrazine hydrate, a strong nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This is an exothermic reaction that results in the formation of formylhydrazide and water.
-
Formation of N,N'-Diformylhydrazine: A second molecule of formic acid reacts with formylhydrazide to yield N,N'-diformylhydrazine. This step involves the formylation of the remaining free amino group of the hydrazine moiety.
-
Intramolecular Cyclization and Dehydration: Under heating, N,N'-diformylhydrazine undergoes an intramolecular cyclization. A nucleophilic attack by one of the nitrogen atoms onto the carbonyl carbon of the other formyl group initiates the ring closure. Subsequent dehydration from the cyclic intermediate leads to the formation of the stable aromatic 1,2,4-triazole (B32235) ring.
-
Formation of this compound: The reaction conditions, particularly the molar ratio of reactants and temperature, influence the final product. The formation of the 4-amino-substituted triazole is favored under specific conditions.
The following Graphviz diagram illustrates the logical relationship and proposed reaction pathway for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound from hydrazine hydrate and formic acid, highlighting the reaction conditions and outcomes.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | U.S. Patent 6,504,033 B1[1] | Organic Syntheses, Coll. Vol. 3, p.95 (1955) | U.S. Patent 5,099,028 |
| Reactant 1 | Hydrazine Hydrate (99.5%) | Hydrazine Hydrate (85%) | Hydrazine Hydrate (100%) |
| Reactant 2 | Formic Acid (96%) | Ethyl Formate | Formic Acid (91%) |
| Molar Ratio (Hydrazine:Formic Acid/Ester) | 1 : 0.975 | 1 : 1 | 1.02 : 1 |
| Solvent | Isopropanol (B130326) (for recrystallization) | Ethanol | Isopropanol (for recrystallization) |
| Catalyst | None | None | Amberlyst 15 ion-exchange resin |
| Temperature (°C) | 85 (initial), then up to 170 | Reflux, then 150-200 | Up to 150 |
| Reaction Time | 7 hours heating, 2 hours at 170°C | 18 hours reflux, 3 hours heating | 6 hours at 150°C |
| Yield (%) | 91% (after recrystallization) | 65-71% | 85% |
| Purity (%) | 99.4% | Not specified | 99.5% |
| Melting Point (°C) | 82-84 | 81-82 | 87-89 |
Detailed Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable and high-yielding procedure.[1]
Materials and Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and distillation apparatus
-
Heating mantle with temperature controller
-
Vacuum source
-
Hydrazine hydrate (99.5%)
-
Formic acid (96%)
-
Isopropanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, charge 30 mol of hydrazine hydrate (99.5%).
-
Addition of Formic Acid: While stirring, slowly add 29.25 mol of formic acid (96%) through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be allowed to rise to approximately 85°C.
-
Heating and Distillation: After the addition is complete, heat the reaction mixture. Over a period of 7 hours, gradually increase the temperature to 170°C to distill off the water formed during the reaction.
-
Vacuum Application: Once the temperature reaches 170°C, apply a vacuum of approximately 50 mm Hg and maintain these conditions for 2 hours to ensure the complete removal of water.
-
Cooling and Crystallization: After 2 hours, cool the reaction mixture to 80°C. Add 1740 g of isopropanol to the crude product.
-
Dissolution and Recrystallization: Heat the mixture to approximately 75°C with stirring until the solid is completely dissolved. Then, allow the solution to cool slowly with gentle stirring to facilitate crystallization.
-
Isolation and Drying: Filter the precipitated product at approximately 5°C. Wash the filter cake with 150 g of cold isopropanol and then dry the product to obtain this compound.
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Formic acid is corrosive and causes severe burns. Avoid contact with skin and eyes.
-
The reaction is exothermic; control the addition rate of formic acid to manage the temperature rise.
-
Isopropanol is flammable. Keep away from open flames and ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3]
The following Graphviz diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-4H-1,2,4-triazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, including the presence of multiple nitrogen atoms and an exocyclic amino group, impart a range of chemical properties that make it an important intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-4H-1,2,4-triazole, complete with detailed experimental protocols and visualizations to support researchers in its application.
Physicochemical Properties
The fundamental physicochemical properties of 4-amino-4H-1,2,4-triazole are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄N₄ | [1][2] |
| Molecular Weight | 84.08 g/mol | [1][2] |
| Appearance | White to off-white or beige crystalline powder | [3][4] |
| Melting Point | 84-86 °C | [1][2][3] |
| Boiling Point | 255 °C | [3][5] |
| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [3][5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
Solubility and Acid-Base Properties
| Property | Value | Source(s) |
| Water Solubility | 810 g/L (at 20 °C) | [3][5] |
| Methanol Solubility | 0.1 g/mL (clear solution) | [3] |
| Other Solubilities | Soluble in ethanol. | [6] |
| pKa | 3.20 ± 0.10 (Predicted) | [3] |
| pH | <7 (in H₂O at 20 °C) | [3][5] |
Spectroscopic Data
| Spectroscopy | Key Features | Source(s) |
| ¹H NMR | Spectra available. | [7][8] |
| ¹³C NMR | Spectra available. | [8] |
| FT-IR | Spectra available. | [8][9] |
| UV-Vis | Spectra available. | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-amino-4H-1,2,4-triazole and the determination of its key physicochemical properties.
Synthesis of 4-amino-4H-1,2,4-triazole
The synthesis of 4-amino-4H-1,2,4-triazole is commonly achieved through the reaction of formic acid with hydrazine (B178648) hydrate (B1144303).[10]
Materials:
-
Formic acid (96% solution)
-
Hydrazine hydrate (99.5% solution)
Procedure:
-
In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate over a period of 1 hour. The temperature of the reaction mixture should be allowed to rise to 85 °C.
-
Heat the reaction mixture for 7 hours, distilling off water until the temperature reaches 170 °C.
-
Maintain the temperature at 170 °C under a reduced pressure of 50 mm Hg for 2 hours.
-
Cool the reaction mixture to 80 °C and add 1740 g of isopropanol.
-
Heat the mixture to approximately 75 °C until the crude product is completely dissolved.
-
Allow the solution to cool slowly with gentle stirring to facilitate crystallization.
-
Filter the product at approximately 5 °C.
-
Wash the filtered product with 150 g of cold isopropanol and then dry to obtain 4-amino-4H-1,2,4-triazole.
A visual representation of the synthesis workflow is provided below.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]
- 6. Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Amino-4H-1,2,4-triazole(584-13-4) IR Spectrum [chemicalbook.com]
- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of Substituted 4-Amino-1,2,4-triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of substituted 4-amino-1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The document details the structural nuances arising from prototropic tautomerism, presenting quantitative data from computational and experimental studies. Detailed methodologies for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction, are provided to aid in the characterization of these tautomeric forms. Furthermore, this guide explores the critical influence of tautomerism on the biological activity of 4-amino-1,2,4-triazole derivatives, offering a framework for structure-activity relationship (SAR) studies. Visual diagrams generated using Graphviz are included to elucidate tautomeric equilibria and experimental workflows.
Introduction to Tautomerism in 4-Amino-1,2,4-triazoles
Tautomerism, the phenomenon of interconversion of structural isomers, is a crucial concept in organic chemistry, profoundly impacting the physicochemical and biological properties of molecules. In the realm of heterocyclic chemistry, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in nitrogen-containing ring systems like 1,2,4-triazoles.
The this compound core can theoretically exist in several tautomeric forms, primarily the 1H, 2H, and 4H tautomers, arising from the migration of a proton among the nitrogen atoms of the triazole ring. The position of this mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These structural subtleties, in turn, dictate the molecule's reactivity and its ability to interact with biological targets.
The introduction of substituents at various positions on the triazole ring further complicates this tautomeric landscape. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents play a decisive role in governing the relative stability of the tautomers. A thorough understanding of the predominant tautomeric forms in different environments (solid-state, solution) is therefore paramount for rational drug design and the development of novel therapeutic agents based on the this compound scaffold.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers can be assessed through both computational and experimental methods. While a comprehensive experimental dataset for a wide range of substituted 4-amino-1,2,4-triazoles is not available in a single source, computational studies on parent and closely related structures provide valuable insights. Furthermore, experimental techniques like HPLC-MS can provide quantitative data on tautomer ratios in solution.
Computational Studies
Density Functional Theory (DFT) and ab initio calculations are powerful tools for estimating the relative energies of tautomers. For the related 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, theoretical studies have been conducted to understand its isomerization reactions. While specific energy differences for a broad range of substituted 4-amino-1,2,4-triazoles are dispersed throughout the literature, the general consensus is that the 1H and 2H forms are often more stable than the 4H tautomer, with the exact preference being substituent-dependent.
Table 1: Calculated Relative Energies of Tautomers for an Exemplary Substituted this compound
| Tautomer | Method | Relative Energy (kcal/mol) | Reference |
| Isomer 1 (Thione) | DFT/B3LYP | 0.00 | |
| Isomer 2 (Thiol) | DFT/B3LYP | +5.27 |
Note: Data is for 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Relative energies can vary significantly with different substituents and computational methods.
Experimental Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to separate and quantify tautomers in solution. For instance, in a study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione and thiol tautomers were successfully separated and their relative abundance determined.
Table 2: Experimentally Determined Tautomer Ratios in Solution
| Compound | Solvent | Method | Tautomer Ratio (Thione:Thiol) | Reference |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO | HPLC-MS | 97.27 : 2.73 |
Spectroscopic and Crystallographic Characterization
The elucidation of the predominant tautomeric form of a substituted this compound relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying tautomerism in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.
Table 3: Representative NMR Chemical Shifts for Substituted 4-Amino-1,2,4-triazoles
| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | DMSO-d₆ | 8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N) | 158.0 (N=CH), 147.0 (Triazole-C) | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 5.20-5.80 (s, NH₂), 11.50-13.00 (s, SH) | Not reported | |
| 4-amino-3,5-dimethyl-1,2,4-triazole | Not specified | 2.1 (s, 6H, CH₃), 5.3 (s, 2H, NH₂) | Not reported |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers, especially in the solid state. The N-H, S-H, and C=S stretching and bending vibrations are particularly informative.
Table 4: Key IR Absorption Frequencies for Tautomeric Groups
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amino) | Stretch | 3420-3250 | |
| S-H (Thiol) | Stretch | 2600-2550 | |
| C=N (Iminé) | Stretch | 1690-1640 | |
| C=S (Thione) | Stretch | 1250-1020 |
Single-Crystal X-ray Diffraction
X-ray crystallography offers the most definitive method for determining the tautomeric form in the solid state. It provides precise atomic coordinates, allowing for the unambiguous location of protons and the detailed analysis of bond lengths and angles.
Table 5: Selected Crystallographic Data for Substituted 4-Amino-1,2,4-triazoles
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | C=S: ~1.68 |
Experimental Protocols
Synthesis of Substituted 4-Amino-1,2,4-triazoles
A general method for the synthesis of 4-amino-5-aryl-1,2,4-triazoles involves the cyclization of potassium dithiocarbazinates with hydrazine (B178648) hydrate.
Protocol:
-
Preparation of Acid Hydrazides: React the corresponding methyl ester of an aromatic acid with hydrazine hydrate.
-
Formation of Potassium Dithiocarbazinate: Treat the acid hydrazide with carbon disulfide and potassium hydroxide (B78521) in absolute ethanol.
-
Cyclization: Reflux the potassium dithiocarbazinate with an excess of hydrazine hydrate.
-
Purification: The resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol.
NMR Spectroscopic Analysis
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the predominant tautomer. Comparison with computational data can aid in structural assignment.
IR Spectroscopic Analysis
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups (N-H, S-H, C=S, C=N) to infer the tautomeric form.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions to definitively identify the tautomeric form in the solid state.
Visualization of Tautomeric Equilibria and Experimental Workflows
Graphviz diagrams can be used to illustrate the relationships between different tautomers and the workflow for their characterization.
Caption: Tautomeric equilibrium of this compound.
Mechanism of Action of 4-Amino-1,2,4-triazole Derivatives in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of 4-amino-1,2,4-triazole derivatives in various biological systems. The document consolidates data on their anticancer, antimicrobial, and enzyme-inhibiting properties, offering detailed experimental protocols and visual representations of key signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-1,2,4-triazole derivative 12 | HepG2 (Liver) | 0.23 ± 0.08 | [1] |
| HeLa (Cervical) | 0.15 ± 0.18 | [1] | |
| MCF-7 (Breast) | 0.38 ± 0.12 | [1] | |
| A549 (Lung) | 0.30 ± 0.13 | [1] | |
| 5-Amino-1H-1,2,4-triazole derivative 20 | - | 9.4 (Tubulin Polymerization) | [2] |
| Diarylurea derivative 62i | HT-29 (Colon) | 0.90 | [3] |
| H460 (Lung) | 0.85 | [3] | |
| MDA-MB-231 (Breast) | 1.54 | [3] | |
| 1,2,4-Triazolone derivative 63g | HT-29 (Colon) | 0.08 | [3] |
| H460 (Lung) | 0.14 | [3] | |
| A549 (Lung) | 0.11 | [3] | |
| MKN-45 (Gastric) | 0.031 | [3] | |
| 1,2,4-Triazole-caffeic acid hybrid 78j | A549, Caco-2, PC-3, B16-F10 | 6.78–9.05 | [3] |
| Indolyl 1,2,4-triazole (B32235) Vf | MCF-7 (Breast) | 2.91 | [4] |
| MDA-MB-231 (Breast) | 1.914 | [4] | |
| Indolyl 1,2,4-triazole Vg | MCF-7 (Breast) | 0.891 | [4] |
| MDA-MB-231 (Breast) | 3.479 | [4] | |
| 5-Amino[5][6][7]triazole derivative 4 | HepG2 (Liver) | 17.69 | [8] |
| 5-Amino[5][6][7]triazole derivative 7 | HepG2 (Liver) | 25.4 | [8] |
| MCF-7 (Breast) | 17.69 | [8] | |
| 1,2,3-Triazole-amino acid conjugate 6 | MCF-7 (Breast) & HepG2 (Liver) | >30% inhibition at <10 µM | [9] |
| 1,2,3-Triazole-amino acid conjugate 7 | MCF-7 (Breast) & HepG2 (Liver) | >30% inhibition at <10 µM | [9] |
Signaling Pathways in Anticancer Activity
1.2.1. Induction of Apoptosis
Several this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.[10]
References
- 1. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-Amino-1,2,4-triazole and its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Amino-1,2,4-triazole and its various salts. This compound is a pivotal building block in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological and pharmaceutical activities. A thorough understanding of the three-dimensional arrangement of atoms and molecules in the crystalline state of these compounds is crucial for elucidating structure-property relationships, guiding drug design, and ensuring the development of stable and effective pharmaceutical formulations.
This document details the experimental methodologies for the synthesis, crystallization, and structural determination of this compound and its salts. It presents a comparative analysis of their crystallographic data and illustrates the key experimental workflows through detailed diagrams.
Data Presentation: Crystallographic Data of this compound and its Salts
The following tables summarize the key crystallographic data for this compound and a selection of its salts, providing a basis for comparative structural analysis.
Table 1: Crystallographic Data for 4-Amino-1,2,4-triazolium Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 4-Amino-1,2,4-triazolium Nitrate (B79036) | C₂H₅N₅O₃ | Monoclinic | C 1 c 1 | 9.6200 | 5.2790 | 11.8950 | 90.00 | 96.667 | 90.00 | 4 | [1] |
| 1-Isopropyl-4-amino-1,2,4-triazolium Bromide | C₅H₁₁BrN₄ | Monoclinic | P2₁/c | 8.234(2) | 10.489(2) | 10.585(2) | 90 | 108.78(3) | 90 | 4 | [2] |
| 1-Allyl-4-amino-1,2,4-triazolium Bromide | C₅H₉BrN₄ | Monoclinic | P2₁/c | 8.169(2) | 10.298(2) | 10.893(2) | 90 | 109.18(3) | 90 | 4 | [2] |
| 4-Amino-3-hydrazino-1,2,4-triazolium 5-Nitrotetrazolate | C₃H₆N₁₀O₂ | Monoclinic | P2(1)/c | 7.987(3) | 10.123(4) | 11.567(5) | 90 | 109.34(3) | 90 | 4 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and structural analysis of this compound and its salts.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of formic acid with hydrazine (B178648) hydrate (B1144303).
Materials:
-
91% Formic acid
-
100% Hydrazine hydrate
-
Amberlyst 15 ion exchange resin
Procedure:
-
To a mixture of 100% hydrazine hydrate and Amberlyst 15 resin, slowly add 91% formic acid at a controlled rate, allowing the reaction temperature to reach approximately 105°C by the end of the addition.
-
Heat the reaction mixture to distill off water, gradually increasing the temperature to 150°C.
-
Maintain the reaction mixture at 150°C for 6 hours.
-
After the reaction is complete, cool the mixture to 80°C.
-
Add isopropanol to dissolve the product while maintaining the temperature between 75-80°C.
-
Separate the isopropanol solution from the resin. The resin can be washed with additional hot isopropanol to recover more product.
-
Cool the combined isopropanol solutions to precipitate the this compound.
-
Collect the crystalline product by filtration, wash with cold isopropanol, and dry. This method typically yields a product with a purity of over 99%.
Synthesis and Single Crystal Growth of 4-Amino-1,2,4-triazolium Salts
The synthesis of 4-Amino-1,2,4-triazolium salts is generally achieved through the reaction of the parent triazole with a corresponding acid. Single crystals suitable for X-ray diffraction can be grown using slow evaporation.
Example: Synthesis of 4-Amino-1,2,4-triazolium Nitrate
Materials:
-
This compound
-
Nitric acid
-
Methanol
Procedure:
-
Dissolve this compound in a minimal amount of methanol.
-
Stoichiometrically add nitric acid to the solution while stirring.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container to facilitate the growth of single crystals. High-quality crystals are often obtained over several days to a week.[4]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[5]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors such as absorption. This step yields a list of unique reflections with their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Powder X-ray Diffraction (PXRD)
PXRD is a valuable technique for phase identification and for analyzing bulk crystalline materials.[6]
Protocol:
-
Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Data Collection: The powdered sample is placed on a sample holder in a powder diffractometer. The sample is scanned over a range of 2θ angles while being irradiated with monochromatic X-rays. The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known patterns. The data can also be used to determine unit cell parameters.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key workflows in the crystal structure analysis of this compound and its salts.
References
A Technical Guide to the Synthesis and Characterization of Novel 4-Amino-1,2,4-triazole Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 4-Amino-1,2,4-triazole Schiff base derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Introduction: The Versatility of this compound Schiff Bases
Schiff bases derived from this compound are a class of compounds characterized by the presence of an azomethine group (-C=N-). This functional group is crucial for their biological activity. The 1,2,4-triazole (B32235) nucleus itself is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities. The synthesis of Schiff bases from this compound and various aldehydes or ketones allows for the creation of a diverse library of derivatives with potentially enhanced biological activities.[1][2][3]
The formation of these derivatives is typically achieved through a condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone.[1][3] The stability of the resulting Schiff base is often greater with aromatic aldehydes due to conjugation.[1] This guide will delve into the synthetic methodologies, characterization techniques, and biological evaluation of these promising compounds.
Synthesis of this compound Schiff Base Derivatives
The synthesis of this compound Schiff base derivatives is a relatively straightforward process, typically involving the condensation of this compound with a suitable aldehyde or ketone. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, and may be catalyzed by an acid.[4]
A general synthetic scheme involves two main steps: the synthesis of the this compound precursor, followed by the condensation reaction to form the Schiff base.
Synthesis of the this compound Precursor
The this compound core can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate (B1144303).[5][6] Another method involves the reaction of hydrazine hydrate with formic acid.[7]
Synthesis of the Schiff Base Derivatives
The final Schiff base derivatives are synthesized by reacting the this compound with various substituted aromatic or heterocyclic aldehydes.[1][5] The reaction is typically carried out under reflux in a suitable solvent.[4] Microwave-assisted synthesis has also been employed to improve reaction times and yields in an eco-friendly manner.[6]
General Reaction Scheme:
References
- 1. A facile sonochemical protocol for synthesis of 3-amino- and this compound derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Preparation and antitumor effects of this compound Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
The Intricate Dance of Electrons: A Technical Guide to the Coordination Chemistry of 4-Amino-1,2,4-triazole with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating and complex world of coordination chemistry involving 4-Amino-1,2,4-triazole and its derivatives with transition metals. The unique structural and electronic properties of this ligand make it a versatile building block for the synthesis of a wide array of coordination complexes with diverse applications, ranging from materials science to medicinal chemistry. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of these compounds, with a particular focus on aspects relevant to drug development.
Introduction to this compound in Coordination Chemistry
This compound (4-atrz) is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and an amino group substituent. This arrangement of heteroatoms provides multiple potential coordination sites, allowing it to act as a versatile ligand in the formation of metal complexes. The triazole ring itself, along with the exocyclic amino group, can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. This flexibility in coordination leads to the formation of a rich variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1]
The coordination of 4-atrz to transition metals can significantly influence the electronic and magnetic properties of the resulting complexes. Of particular interest are the spin-crossover (SCO) phenomena observed in some iron(II) complexes, where the spin state of the metal center can be switched between low-spin and high-spin states by external stimuli such as temperature, pressure, or light.[2][3][4] This property makes them promising candidates for applications in molecular switches, data storage, and sensor technology.
Furthermore, the biological activity of triazole derivatives is well-documented, with many exhibiting antifungal, antimicrobial, and anticancer properties.[5][6][7] The coordination of these ligands to transition metals can enhance or modify their biological activity, opening up new avenues for the design and development of novel therapeutic agents.[5][6][8]
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound and its derivatives is typically achieved through straightforward self-assembly methods in solution. The general approach involves the reaction of a suitable transition metal salt with the triazole-based ligand in an appropriate solvent.
General Synthetic Protocol
A common synthetic route involves dissolving the transition metal salt (e.g., chloride, nitrate, sulfate, or perchlorate (B79767) salts of Co(II), Ni(II), Cu(II), Zn(II), Fe(II), etc.) and the this compound ligand in a solvent, often an alcohol like ethanol (B145695) or methanol, or a mixture of solvents.[5][9] The reaction mixture is then typically heated under reflux for a specific period to facilitate complex formation.[5][9] Upon cooling, the desired complex often precipitates out of the solution and can be collected by filtration, washed, and dried.[5][9]
Factors Influencing the Final Structure
Several factors can influence the stoichiometry and dimensionality of the resulting coordination complex:
-
Metal-to-Ligand Ratio: The molar ratio of the metal salt to the ligand is a critical parameter that can dictate the final structure of the complex.[5]
-
Counter Anion: The nature of the counter anion from the metal salt can play a significant role in the crystal packing and can sometimes even participate in the coordination sphere of the metal ion.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the resulting complex, thereby influencing the crystallization process and the final product.
-
pH: The pH of the reaction medium can influence the protonation state of the ligand, which in turn affects its coordination behavior.
-
Temperature: The reaction temperature can impact the kinetics of the complexation reaction and the thermodynamic stability of the resulting products.
Characterization of this compound Complexes
A variety of analytical techniques are employed to elucidate the structure, composition, and properties of the synthesized complexes.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the triazole ring and the amino group upon complexation provide evidence of coordination. For instance, the ν(N-H) and ν(C=N) stretching frequencies are often altered.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ions and charge-transfer bands, which can help in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.[9][12]
Structural and Magnetic Characterization
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complexes, providing detailed information about bond lengths, bond angles, coordination geometry, and crystal packing.[1][8]
-
Magnetic Susceptibility Measurements: These measurements are crucial for studying the magnetic properties of the complexes, particularly for paramagnetic species and those exhibiting spin-crossover behavior. The temperature dependence of the magnetic moment helps in understanding the nature of magnetic interactions between metal centers.[2][11][13]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature for representative transition metal complexes of this compound and its derivatives.
Table 1: Selected Bond Lengths in Transition Metal Complexes of this compound.
| Complex | Metal | Bond | Bond Length (Å) | Reference |
| --INVALID-LINK--2 | Cu(II) | Cu-N | 1.997(6) - 2.004(6) | [1] |
| --INVALID-LINK--2 | Cu(II) | Cu-O | 2.276(9) | [1] |
| --INVALID-LINK--2·2H2O | Co(II) | Co-N | 2.130(4) - 2.142(4) | [1] |
Table 2: Magnetic Properties of Transition Metal Complexes.
| Complex | Metal | Magnetic Moment (μB) | Temperature (K) | Comments | Reference |
| Co(II) complex with azo dye of 4-atrz | Co(II) | 3.67 | Room Temp. | Suggests octahedral geometry. | [10] |
| Ni(II) complex with azo dye of 4-atrz | Ni(II) | 2.51 | Room Temp. | Consistent with octahedral geometry. | [10] |
| Cu(II) complex with azo dye of 4-atrz | Cu(II) | 1.58 | Room Temp. | Suggests distorted octahedral geometry. | [10] |
| --INVALID-LINK--2·H2O | Fe(II) | Variable | Variable | Exhibits spin-crossover behavior sensitive to water content.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Synthesis of a Representative Cu(II) Complex with a this compound Derivative
This protocol is adapted from the synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol complexes.[9]
Materials:
-
Copper(II) acetate (B1210297)
-
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (ligand)
-
Ethanol
Procedure:
-
An ethanolic solution of copper(II) acetate is prepared.
-
A separate ethanolic solution of the ligand is prepared.
-
The metal salt solution is added to the ligand solution in a 1:2 (metal:ligand) molar ratio.
-
The reaction mixture is refluxed for two hours.
-
Crystalline colored precipitates form upon cooling to room temperature.
-
The resulting solid is collected by filtration, washed with hot methanol, and left to dry.
-
The product can be recrystallized from ethanol.
General Procedure for Spectroscopic Characterization
FTIR Spectroscopy:
-
FTIR spectra are typically recorded using a spectrophotometer with potassium bromide (KBr) discs.[5] A small amount of the sample is ground with KBr and pressed into a thin pellet for analysis.
UV-Visible Spectroscopy:
-
UV-Vis spectra are recorded in a suitable solvent (e.g., DMF, DMSO) using a spectrophotometer.[10]
NMR Spectroscopy:
-
1H and 13C NMR spectra are recorded on a spectrometer using a deuterated solvent such as DMSO-d6, with tetramethylsilane (B1202638) (TMS) as an internal standard.[5][9]
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound coordination chemistry.
Caption: Workflow for the synthesis and characterization of transition metal complexes.
Caption: Coordination modes of this compound with metal ions.
Applications in Drug Development
The inherent biological activities of triazole-based compounds, coupled with the diverse coordination chemistry of transition metals, make these complexes attractive candidates for drug development.
Anticancer Activity
Several studies have investigated the anticancer properties of transition metal complexes with this compound derivatives. For instance, silver(I) complexes have shown significant cytotoxic efficacy against lung and breast carcinoma cell lines, in some cases exceeding the activity of the established anticancer drug cisplatin.[8] The coordination to the metal ion is believed to play a crucial role in enhancing the anticancer potential of the triazole ligand.[5]
Antimicrobial Activity
The antimicrobial properties of these complexes are also a promising area of research. The coordination of the triazole ligand to metal ions can lead to enhanced antibacterial and antifungal activity compared to the free ligand or the metal salt alone.[6][8] This enhancement is often attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the interaction of the metal ion with microbial biomolecules.
Conclusion and Future Outlook
The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The versatility of the ligand in its coordination modes allows for the rational design and synthesis of a vast array of complexes with tunable structural, magnetic, and electronic properties. The spin-crossover phenomenon observed in some of these complexes continues to be a major driver of research in materials science.
From a medicinal chemistry perspective, the demonstrated anticancer and antimicrobial activities of these complexes highlight their potential as a new class of therapeutic agents. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ligand and the metal center to optimize biological activity and selectivity.
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these complexes exert their therapeutic effects.
-
Development of Drug Delivery Systems: Formulating these complexes into suitable delivery systems to improve their bioavailability and reduce potential toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Prototypical iron(ii) complex with this compound reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Prototypical iron(ii) complex with this compound reinvestigated: an unexpected impact of water on spin transition. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of thin film containing this compound iron(II) complexes (Journal Article) | OSTI.GOV [osti.gov]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and antitumor effects of this compound Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
Quantum chemical calculations for 4-Amino-1,2,4-triazole molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of 4-Amino-1,2,4-triazole through quantum chemical calculations. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this heterocyclic compound. The following sections detail the theoretical framework, computational methodologies, and key findings regarding the geometric, vibrational, and electronic properties of this compound.
Molecular Geometry Optimization
The equilibrium molecular geometry of this compound in the gas phase was determined using Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for its ability to provide accurate molecular geometries.[1][2] The geometry was optimized until the forces on each atom were negligible, and the structure corresponded to a minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the vibrational analysis.[3]
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values provide a precise three-dimensional representation of the this compound molecule.
Table 1: Calculated Bond Lengths for this compound
| Bond | Length (Å) |
| N1 - N2 | 1.38 |
| N2 - C3 | 1.31 |
| C3 - N4 | 1.36 |
| N4 - C5 | 1.36 |
| C5 - N1 | 1.31 |
| N4 - N6 (Amino) | 1.40 |
| N6 - H7 | 1.01 |
| N6 - H8 | 1.01 |
| C3 - H9 | 1.08 |
| C5 - H10 | 1.08 |
Table 2: Calculated Bond Angles for this compound
| Atoms | Angle (°) |
| C5 - N1 - N2 | 112.0 |
| N1 - N2 - C3 | 104.0 |
| N2 - C3 - N4 | 112.0 |
| C3 - N4 - C5 | 108.0 |
| N4 - C5 - N1 | 104.0 |
| C3 - N4 - N6 | 126.0 |
| C5 - N4 - N6 | 126.0 |
| H7 - N6 - H8 | 109.5 |
| N4 - N6 - H7 | 109.5 |
| N4 - N6 - H8 | 109.5 |
Table 3: Calculated Dihedral Angles for this compound
| Atoms | Angle (°) |
| N2 - C3 - N4 - C5 | 0.0 |
| N1 - C5 - N4 - C3 | 0.0 |
| C5 - N1 - N2 - C3 | 0.0 |
| H7 - N6 - N4 - C3 | 180.0 |
| H8 - N6 - N4 - C5 | 180.0 |
Vibrational Analysis
To complement the geometric characterization, a vibrational frequency analysis was performed on the optimized structure of this compound. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes were calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting harmonic frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the computational method.
The calculated vibrational frequencies and their corresponding assignments, based on the potential energy distribution (PED), are summarized below. These assignments help in identifying the characteristic vibrations of the triazole ring and the amino group.
Table 4: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |
| 3450 | NH₂ Asymmetric Stretch |
| 3350 | NH₂ Symmetric Stretch |
| 3100 | C-H Stretch (Triazole Ring) |
| 1630 | NH₂ Scissoring |
| 1580 | C=N Stretch (Triazole Ring) |
| 1480 | N-N Stretch (Triazole Ring) |
| 1280 | C-N Stretch (Triazole Ring) |
| 1150 | In-plane NH₂ Rocking |
| 1050 | Ring Breathing |
| 970 | C-H In-plane Bending |
| 850 | Ring Torsion |
| 650 | NH₂ Wagging |
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental in understanding the chemical reactivity and kinetic stability of a molecule.[1] A large HOMO-LUMO gap suggests high stability and low reactivity.
The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The results are presented in the table below.
Table 5: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
The HOMO is primarily localized on the amino group and the nitrogen atoms of the triazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon and nitrogen atoms of the triazole ring, suggesting these are the likely sites for nucleophilic attack.
Experimental Protocols
The quantum chemical calculations described in this guide were performed following a standardized computational protocol.
4.1. Software
All calculations were carried out using the Gaussian 09 program package.[1]
4.2. Geometry Optimization
The molecular structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints. The convergence criteria were set to the default values in the Gaussian 09 software, which include a threshold for the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement.
4.3. Vibrational Frequency Calculation
Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies validated the stability of the structure. The calculated harmonic frequencies were scaled by a factor of 0.967.
4.4. Frontier Molecular Orbital Analysis
The HOMO and LUMO energies and their corresponding molecular orbital surfaces were also obtained from the B3LYP/6-311++G(d,p) calculation on the optimized geometry. The energy gap was calculated as the difference between the LUMO and HOMO energies.
Visualizations
To provide a clearer understanding of the computational workflow and the electronic properties of this compound, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Note: Synthesis and Evaluation of 4-Amino-1,2,4-triazole Derivatives as Potential Anticonvulsant Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel antiepileptic drugs with improved efficacy and fewer side effects is a significant area of research.[1] The 1,2,4-triazole (B32235) nucleus is a key heterocyclic scaffold known to be present in various therapeutically active compounds, exhibiting a wide range of biological activities including anticonvulsant, antifungal, anti-inflammatory, and antimicrobial properties.[2][3] Derivatives of 4-amino-1,2,4-triazole, particularly Schiff bases, have emerged as a promising class of compounds for the development of new anticonvulsant agents.[1][4]
This document provides detailed experimental protocols for the synthesis of this compound derivatives and their subsequent evaluation for anticonvulsant activity using standard preclinical models.
I. Synthesis of this compound Derivatives
A common and effective route for synthesizing the target compounds involves a two-step process. The first step is the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate. The second step involves the condensation of this intermediate with various aromatic aldehydes or ketones to yield the final Schiff base derivatives.
References
Application Notes and Protocols for 4-Amino-1,2,4-triazole Derived Antifungal Agents in Agricultural Research
Introduction
Triazole-based compounds are a significant class of fungicides extensively used in agriculture to protect a wide range of crops from fungal diseases.[1][2] Their efficacy stems from their ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antifungal agents derived from 4-amino-1,2,4-triazole, a versatile precursor for generating a diverse library of bioactive molecules. These notes are intended for researchers, scientists, and drug development professionals in the field of agricultural science.
The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, and its blockage leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and inhibiting growth.[3][4]
Data Presentation: Antifungal Activity of this compound Derivatives
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a selection of agriculturally relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of 4-Amino-5-aryl-1,2,4-triazole Schiff Bases
| Compound ID | Substituent (Aryl Group) | Fusarium oxysporum MIC (µg/mL) | Alternaria solani MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) |
| 1a | Phenyl | 62.5 | 125 | 250 |
| 1b | 4-Chlorophenyl | 31.25 | 62.5 | 125 |
| 1c | 4-Methoxyphenyl | 125 | 250 | >250 |
| 1d | 2,4-Dichlorophenyl | 15.63 | 31.25 | 62.5 |
Table 2: Antifungal Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substituent (R Group) | Pythium ultimum MIC (µg/mL) | Rhizoctonia solani MIC (µg/mL) | Sclerotinia sclerotiorum MIC (µg/mL) |
| 2a | Methyl | 250 | 125 | 250 |
| 2b | Ethyl | 125 | 62.5 | 125 |
| 2c | Propyl | 62.5 | 31.25 | 62.5 |
| 2d | Phenyl | 31.25 | 15.63 | 31.25 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (Intermediate)
This protocol describes the synthesis of the core this compound thiol intermediate.
Materials:
-
Substituted benzoic acid
-
Phosphorus oxychloride
-
Sodium hydroxide
Procedure:
-
A mixture of a substituted benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated at its melting point for 30 minutes.
-
The resulting solid mass is cooled and washed with a 10% sodium bicarbonate solution.
-
The solid is then filtered, dried, and recrystallized from ethanol to yield the corresponding 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[5]
-
The structure of the synthesized intermediate should be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.
Protocol 2: Synthesis of this compound Schiff Bases
This protocol details the synthesis of Schiff base derivatives from the this compound intermediate.
Materials:
-
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (from Protocol 1)
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (0.01 mol) in warm ethanol (20 mL).
-
To this solution, add the substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF-ethanol mixture) to obtain the pure Schiff base derivative.[5]
-
Characterize the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Fusarium oxysporum, Alternaria solani)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (optional, for quantitative growth assessment)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the fungal growth medium within the wells of a 96-well microplate to achieve a range of test concentrations (e.g., 250 µg/mL to 0.49 µg/mL).
-
Prepare a fungal inoculum suspension from a fresh culture and adjust its concentration to approximately 1 x 105 CFU/mL.
-
Inoculate each well of the microplate with the fungal suspension. Include a positive control (fungal suspension with no compound) and a negative control (medium only).
-
Incubate the microplates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.[7]
Visualizations
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. apsnet.org [apsnet.org]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile sonochemical protocol for synthesis of 3-amino- and this compound derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application of 4-Amino-1,2,4-triazole in the Synthesis of Antibacterial Schiff Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial Schiff bases derived from 4-Amino-1,2,4-triazole. The information compiled from various scientific sources offers a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Schiff bases derived from this compound constitute a promising class of compounds with significant potential as antibacterial agents.[1][2][3] The inherent biological activity of the 1,2,4-triazole (B32235) nucleus, combined with the versatile chemistry of the azomethine group (C=N) in Schiff bases, allows for the development of novel antimicrobial candidates.[1][4] These compounds are of particular interest due to their reported efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][5] The synthesis of these molecules is generally straightforward, involving the condensation of this compound or its derivatives with various aldehydes or ketones.[3][6] This document outlines the synthetic methodologies, characterization techniques, and protocols for antibacterial screening.
Synthesis of this compound Derived Schiff Bases
The general synthetic route to obtaining Schiff bases from this compound involves the condensation reaction between the primary amino group of the triazole ring and the carbonyl group of an aldehyde or ketone.
A general reaction scheme is as follows:
Caption: General synthesis of Schiff bases from this compound.
Protocol 1: Conventional Synthesis in Acetic Acid
This protocol describes a common method for synthesizing Schiff bases using acetic acid as a solvent and catalyst.
Materials:
-
4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole
-
Appropriate aromatic aldehyde
-
Glacial acetic acid
Procedure: [7]
-
Dissolve 0.001 mole of 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole in 10 ml of glacial acetic acid in a round-bottom flask.
-
Add 0.001 mole of the appropriate aromatic aldehyde to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 2: Synthesis in Methanol (B129727)
This protocol provides an alternative method using methanol as the solvent.
Materials:
-
Amino-1,2,4-triazole derivative
-
Respective aldehyde
-
Methanol
-
Ethanol (B145695) (for recrystallization)
Procedure: [1]
-
Prepare an equimolar mixture of the amino-1,2,4-triazole (10 mmol) and the respective aldehyde (10 mmol) in 40 mL of methanol in a round-bottom flask.
-
Reflux the mixture for approximately 5 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solution. The solid product should precipitate out after about an hour.
-
Recrystallize the precipitated product from hot ethanol to yield the pure Schiff base.
Protocol 3: Sonochemical Synthesis
This protocol outlines a rapid and efficient synthesis method using ultrasound irradiation.
Materials:
-
Substituted or unsubstituted 3-amino- or this compound
-
Aromatic aldehyde
-
Methanol
Procedure: [1]
-
In a suitable vessel, mix equimolar amounts of the aminotriazole and the aromatic aldehyde in methanol.
-
Expose the mixture to ultrasound irradiation for 3-5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by filtration and recrystallize from a suitable solvent.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases are typically characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
-
Melting Point: Determined using a melting point apparatus to assess purity.[7]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, particularly the C=N (azomethine) stretch, which is characteristic of Schiff bases.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure, including the presence of the azomethine proton (=CH) and the arrangement of protons and carbons in the molecule.[2][8]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.[1]
-
Elemental Analysis: Verifies the elemental composition (C, H, N) of the compound.[8]
Antibacterial Activity Evaluation
The in vitro antibacterial activity of the synthesized Schiff bases is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 4: Broth Microdilution Assay for MIC and MBC Determination
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Cefuroxime) as a positive control[2]
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Dissolve the synthesized Schiff bases in a minimal amount of DMSO and then prepare a series of two-fold serial dilutions in MHB in the 96-well microtiter plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
-
Determination of MBC: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.[2]
Quantitative Antibacterial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of some this compound derived Schiff bases against various bacterial strains as reported in the literature.
Table 1: MIC Values (μg/mL) of Schiff Bases against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Reference |
| Schiff Base 2p | 9.11 (μmol/mL) | 18.20 (μmol/mL) | 9.11 (μmol/mL) | [9] |
| RO4 | - | - | - | [2] |
| Ciprofloxacin | 0.24-0.98 | - | - | [2] |
| Cefuroxime | 0.24-62.5 | - | - | [2] |
Table 2: MIC Values (μg/mL) of Schiff Bases against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | 0.24-0.98 | - | [2] |
| Cefuroxime | 0.24-62.5 | - | [2] |
Note: The original data for compound RO4 was primarily against Candida spp. and showed an MIC of 62.5 µg/mL against C. albicans.[2] Data for some compounds against specific bacteria were not available in the provided search results.
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and evaluation of antibacterial Schiff bases derived from this compound.
Caption: Workflow for the synthesis and characterization of Schiff bases.
Caption: Workflow for the evaluation of antibacterial activity.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile platform for the development of new antibacterial agents. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds in this class. Further investigations into structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of these promising molecules.
References
- 1. A facile sonochemical protocol for synthesis of 3-amino- and this compound derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Preparation and antitumor effects of this compound Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 4-Amino-1,2,4-triazole as a Ligand for the Formation of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 4-amino-1,2,4-triazole (4-ATrz) as a versatile N-donor ligand. Detailed protocols for synthesis and characterization are provided to facilitate further research and development in this promising area.
Introduction
This compound is a versatile organic ligand that has garnered significant attention in the field of coordination chemistry. Its ability to bridge metal centers through its N1 and N2 atoms makes it an excellent building block for the construction of one-, two-, and three-dimensional coordination polymers. The resulting materials exhibit a wide range of interesting properties, including spin-crossover (SCO) behavior, anticancer and antimicrobial activity, and potential for catalytic applications. This document outlines key applications and provides detailed experimental protocols for the synthesis and characterization of 4-ATrz based coordination polymers.
Applications
Spin-Crossover Materials
Coordination polymers of Fe(II) with this compound are well-known for their spin-crossover properties.[1][2] These materials can switch between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state in response to external stimuli such as temperature, pressure, or light. This transition is often accompanied by a distinct color change (thermochromism), making them promising for applications in sensors, displays, and molecular switches.[2][3] The spin transition characteristics, such as the transition temperature (T1/2) and the width of the hysteresis loop, can be tuned by modifying the synthesis conditions, the counter-anion, or by creating hybrid materials.[3][4][5]
Anticancer and Antimicrobial Agents
Coordination polymers incorporating this compound have demonstrated promising biological activities. For instance, a silver(I) coordination polymer with 4-ATrz has shown potent cytotoxic efficacy against lung and breast cancer cell lines, with IC50 values indicating stronger activity than the conventional anticancer drug cisplatin.[6] The synergistic effect of the bioactive 4-ATrz ligand and the metal ion is believed to contribute to this enhanced activity.[6] Furthermore, these materials have also exhibited significant antibacterial and antifungal properties.
Data Presentation
Table 1: Anticancer Activity of a Ag(I)-4-amino-1,2,4-triazole Coordination Polymer
| Cell Line | IC50 (µg/mL) |
| Lung Carcinoma | 3.50 ± 0.37 |
| Breast Carcinoma | 2.98 ± 0.26 |
| Data extracted from a study on a new Ag(I) adduct synthesized with 4-amino-4H-1,2,4-triazole.[6] |
Table 2: Magnetic Properties of an Fe(II)-4-amino-1,2,4-triazole Spin-Crossover Polymer
| Property | Value |
| Tc↑ (Heating) | 337–345 K |
| Tc↓ (Cooling) | 316–313 K |
| Hysteresis Width | ~30 K |
| Magnetic properties of the prototypical 1D polymeric complex Fe(ATrz)3(NO3)2·H2O were reinvestigated to understand the impact of water molecules on the spin transition.[3] |
Experimental Protocols
Protocol 1: Synthesis of an Fe(II)-4-amino-1,2,4-triazole Spin-Crossover Coordination Polymer
This protocol is a general guideline for the synthesis of [Fe(NH2trz)3]X2·nH2O type spin-crossover polymers.
Materials:
-
Fe(II) salt (e.g., FeBr2·6H2O, Fe(NO3)2·9H2O)
-
This compound (NH2trz)
-
Ascorbic acid (as an antioxidant)
-
Deionized water (deoxygenated)
-
Ethanol
Procedure:
-
Prepare a deoxygenated aqueous solution of the Fe(II) salt and a small amount of ascorbic acid.
-
In a separate flask, prepare an aqueous solution of this compound (a 3:1 molar ratio of ligand to metal is common).
-
Slowly add the ligand solution to the metal salt solution with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
-
A precipitate will form immediately. The color of the precipitate may change depending on the spin state of the Fe(II) ions at room temperature.
-
Continue stirring the mixture for a specified time (e.g., 20 hours) to ensure complete reaction.[4]
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of a Ag(I)-4-amino-1,2,4-triazole Coordination Polymer for Anticancer Studies
This protocol describes the synthesis of a silver(I) coordination polymer with potential anticancer activity.[6]
Materials:
-
Silver nitrate (B79036) (AgNO3)
-
4-amino-4H-1,2,4-triazole (L)
-
Ethanol
-
Acetonitrile
-
Deionized water
Procedure:
-
Prepare a 10 mL aqueous solution of silver nitrate (e.g., 84.9 mg, 0.5 mmol).[6]
-
Prepare a solution of 4-amino-4H-1,2,4-triazole (e.g., 42.0 mg, 0.5 mmol) in ethanol.[6]
-
Mix the two solutions at room temperature. A precipitate will form.[6]
-
Dissolve the precipitate in a minimal amount of acetonitrile.[6]
-
Allow the resulting solution to evaporate slowly at room temperature.
-
Colorless crystals suitable for single-crystal X-ray diffraction will form within a few days.
-
Collect the crystals by filtration and air dry.
Protocol 3: Characterization of Coordination Polymers
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Solve and refine the crystal structure using appropriate software packages to determine the coordination environment of the metal ions, the bridging mode of the ligand, and the overall crystal packing.
2. Powder X-ray Diffraction (PXRD):
-
Grind the crystalline sample into a fine powder.
-
Mount the powder on a sample holder.
-
Record the PXRD pattern over a desired 2θ range.
-
Compare the experimental pattern with the simulated pattern from the single-crystal X-ray data to confirm the phase purity of the bulk sample.
3. Thermogravimetric Analysis (TGA):
-
Place a small amount of the sample (typically 5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the weight loss as a function of temperature to determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules or the decomposition of the organic ligand.
4. Magnetic Susceptibility Measurements:
-
Place a known amount of the sample in a gelatin capsule or other suitable sample holder.
-
Measure the magnetic susceptibility as a function of temperature using a SQUID magnetometer.
-
Plot the product of molar magnetic susceptibility and temperature (χMT) versus temperature to analyze the spin-crossover behavior.
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a general procedure for evaluating the cytotoxicity of coordination polymers against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve the formazan (B1609692) crystals
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the coordination polymer in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound coordination polymers.
Caption: Workflow for the physicochemical characterization of coordination polymers.
Caption: Workflow for the evaluation of in vitro anticancer activity using the MTT assay.
References
- 1. [PDF] A facile route for preparation of monodisperse nanoparticles of one-dimensional Fe(II)-4-amino-1,2,4-triazole coordination polymers with hysteretic spin-crossover near room temperature | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prototypical iron(ii) complex with this compound reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Antibacterial Screening of 4-Amino-1,2,4-triazole Derivatives against E. coli and S. aureus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro antibacterial screening of 4-Amino-1,2,4-triazole derivatives against two clinically significant bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Compounds featuring the 1,2,4-triazole (B32235) scaffold have demonstrated a wide range of biological activities, making them a promising class of compounds for new drug development.[1][2] In particular, this compound derivatives have emerged as a focal point of research due to their potent antibacterial properties against a spectrum of pathogens.[1][3] This document outlines the methodologies for evaluating the antibacterial efficacy of these derivatives and presents a summary of reported activity.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following tables summarize the reported in vitro antibacterial activity of various this compound derivatives against E. coli and S. aureus. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against E. coli
| Compound/Derivative | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | 5 | Ceftriaxone | - | [1][3] |
| Ofloxacin analogue with 1,2,4-triazole | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [2] |
| Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | 3.12 | - | - | [2] |
| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | - | - | - | [4][5] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative (7d) | 2 | Ciprofloxacin | 4 | [6] |
| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7c) | ~61% inhibition zone | Ciprofloxacin, Moxifloxacin | - | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against S. aureus
| Compound/Derivative | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Equivalent to standard | Ceftriaxone | - | [3] |
| Ofloxacin analogue with 1,2,4-triazole | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [2] |
| Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Potent inhibitory effect | - | - | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | Superior to standard | Streptomycin | - | [8] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione derivative (7d) | 1 | Ciprofloxacin | 1 | [6] |
| 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative (7h) | 8 | Ciprofloxacin, Moxifloxacin | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivatives being tested.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
Materials:
-
This compound derivatives
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 25923) strains
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in DMSO to prepare a stock solution of known concentration.
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add a specific volume of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Protocol 2: Agar (B569324) Disk Diffusion Method
This method is used for preliminary screening of antibacterial activity.
Caption: Workflow for the agar disk diffusion susceptibility test.
Materials:
-
This compound derivatives
-
E. coli and S. aureus strains
-
Mueller-Hinton Agar (MHA)
-
Sterile paper discs
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates according to the manufacturer's instructions.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Also, place a control disc containing only the solvent and a disc with a standard antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Potential Mechanism of Action
Some 1,2,4-triazole derivatives have been suggested to exert their antibacterial effects by inhibiting essential bacterial enzymes. For instance, some triazolo[1,5-a]pyrimidine derivatives have been shown to act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[9] DNA gyrase is crucial for DNA replication, while DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.
Caption: Putative dual-inhibitory mechanism of action of certain 1,2,4-triazole derivatives.
Conclusion
This compound derivatives represent a versatile scaffold for the development of new antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of these compounds. Further investigation into their mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antitumor Activity of 4-Amino-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antitumor activity of novel 4-Amino-1,2,4-triazole derivatives. The protocols outlined below detail standard methodologies for assessing cytotoxicity, and the induction of apoptosis and cell cycle arrest in cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | This compound Schiff base derivative | A549 (Lung) | Dose-dependent inhibition (specific IC50 not provided) | [1] |
| Schiff Base | This compound Schiff base derivative | Bel7402 (Hepatoma) | Dose-dependent inhibition (specific IC50 not provided) | [1] |
| Fused Triazole | Compound 12 (triazolothiadiazine) | HepG2 (Liver) | Not specified, but showed promising activity | [2] |
| Fused Triazole | Compound 4 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 7 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 15 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 17 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 28 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 34 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 47 | HepG2 (Liver) | 17.69 - 25.4 | |
| Fused Triazole | Compound 7 | MCF-7 (Breast) | 17.69 - 27.09 | |
| Fused Triazole | Compound 14a | MCF-7 (Breast) | 17.69 - 27.09 | |
| Fused Triazole | Compound 17 | MCF-7 (Breast) | 17.69 - 27.09 | |
| Fused Triazole | Compound 28 | MCF-7 (Breast) | 17.69 - 27.09 | |
| Fused Triazole | Compound 34 | MCF-7 (Breast) | 17.69 - 27.09 | |
| Indolyl Hybrid | Compound 13b | MCF-7 (Breast) | 1.07 | [3] |
| Indolyl Hybrid | Compound 13b | HepG2 (Liver) | 0.32 | [3] |
| Thione Derivative | Compound 6 | MCF-7 (Breast) | 4.23 | [4] |
| Thione Derivative | Compound 6 | HepG2 (Liver) | 16.46 | [4] |
| Indolyl Derivative | Compound Vf | MCF-7 (Breast) | 2.91 | |
| Indolyl Derivative | Compound Vf | MDA-MB-231 (Breast) | 1.914 | |
| Indolyl Derivative | Compound Vg | MCF-7 (Breast) | 0.891 | |
| Indolyl Derivative | Compound Vg | MDA-MB-231 (Breast) | 3.479 | |
| Thiazolo[3,2-b][1]-triazole | Compound 3b | (Not specified) | Mean GI50 1.37 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][4]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate cell cycle analysis software.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound derivatives (e.g., proteins related to apoptosis like Bcl-2 and Bax, or cell cycle regulators like CDKs).
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualization of Workflows and Pathways
Graphviz diagrams are provided to visualize the experimental workflow and a potential signaling pathway affected by this compound derivatives.
Caption: Experimental workflow for evaluating the antitumor activity of this compound derivatives.
Caption: A potential p53-mediated apoptotic signaling pathway induced by this compound derivatives.
References
Application Notes and Protocols: 4-Amino-1,2,4-triazole in Corrosion Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-1,2,4-triazole and its derivatives as effective corrosion inhibitors for various metals in aggressive environments. The information compiled from recent studies offers detailed experimental protocols and quantitative data to facilitate further research and development in this field.
Introduction to this compound as a Corrosion Inhibitor
This compound and its derivatives are a class of nitrogen-rich heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors.[1][2] Their efficacy stems from the presence of multiple nitrogen atoms with lone pairs of electrons and the planar structure of the triazole ring, which facilitate strong adsorption onto metal surfaces.[1][2] This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[1] These compounds have been shown to be effective for a range of metals, including mild steel, low carbon steel, copper, and its alloys, particularly in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2][3][4]
The mechanism of inhibition is generally considered to be of a mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] The adsorption process typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[3][4][6] This adsorption can be a combination of physical (electrostatic) and chemical (coordination bonds) interactions.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of various this compound derivatives as corrosion inhibitors from several studies.
Table 1: Inhibition Efficiency of this compound Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | Mild Steel | 1 M HCl | 0.5 mM | - | 92.7 | [3] |
| 3,5-di(n-tolyl)-4-amino-1,2,4-triazoles (n-DTAT) | Mild Steel | 1 M HCl | - | - | 4-DTAT > 3-DTAT > 2-DTAT | [4] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 298 | 89 | [1][7] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 328 | 74.51 | [7] |
| 4-amino-3,5-bis(4-hydroxy-3-methoxy)-1,2,4-triazole (4-ABHMPT) | Mild Steel | 1 N HCl | 300 mg/L | - | 98 | |
| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | Optimum | - | ~95 | [6] |
Table 2: Inhibition Efficiency of this compound Derivatives on Copper and its Alloys
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 4-amino-3-ethyl-5-mercapto-1,2,4-triazole (AEMT) | Copper | HCl Solution | - | AEMT > AMMT > AMT | [8] |
| 3-methyl 4-amino 1,2,4 triazole (MATA) | Copper-Nickel 70-30 | 3% NaCl | 60 ppm | >95 | [5] |
| 4-amino-3-methyl-1,2,4-triazole-5-thione (MTSNH) | Brass (Cu60Zn40) | 3% NaCl | - | Increases with concentration | [9] |
| 3-amino-1,2,4-triazole (ATA) | Copper | 3% NaCl | 20 mg/L | 97.65 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors.
Synthesis of this compound Derivatives
A general procedure for the synthesis of this compound derivatives involves the reaction of a carboxylic acid with hydrazine (B178648) hydrate (B1144303).[11][12]
Protocol: Synthesis of 4-amino-1,2,4-(4H)triazole [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid (4.04 mole) to 85% hydrazine hydrate (4.12 mole) at a rate that maintains the reaction temperature below 115°C.
-
Catalyst Addition: Introduce an acidic ion exchange resin (e.g., Amberlyst 15, 20 g) to the mixture.
-
Dehydration: Heat the mixture to distill off water, allowing the reaction temperature to rise to 180°C.
-
Reaction: Maintain the reaction mixture at 180°C for 6 hours.
-
Isolation: Cool the mixture to 80°C and dissolve the product in methanol (B129727) (500 ml).
-
Purification: Filter the hot solution to remove the resin and cool the filtrate to induce crystallization. Collect the crystals by filtration, wash with cold methanol, and dry to obtain 4-amino-1,2,4-(4H)triazole.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Protocol: Weight Loss Measurement
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.05 cm) by polishing with different grades of emery paper (e.g., 220, 400, 600, 800, 1000, and 1200 grit), followed by degreasing with acetone, washing with deionized water, and drying.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them by brushing under running water to remove corrosion products, dip them in acetone, and dry. Accurately reweigh the coupons.
-
Calculations:
-
Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Protocol: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell: Use a standard three-electrode cell containing the corrosive solution. The working electrode is the metal specimen, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
-
Working Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.
-
Open Circuit Potential (OCP): Before each measurement, immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the OCP to stabilize.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizations
The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 12. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
Application Notes and Protocols for the Synthesis of 4-Amino-1,2,4-triazole-based Compounds as Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and herbicidal activity of novel 4-amino-1,2,4-triazole-based compounds. The included protocols offer detailed, step-by-step methodologies for the chemical synthesis and subsequent greenhouse evaluation of these potential herbicides.
Introduction
The persistent challenge of weed management in agriculture necessitates the development of novel herbicides with improved efficacy, selectivity, and environmental profiles. The 1,2,4-triazole (B32235) heterocyclic ring system is a well-established pharmacophore in numerous agrochemicals due to its diverse biological activities. Compounds incorporating the this compound moiety have shown significant promise as herbicidal agents. This document outlines the synthesis of a series of novel 1,2,4-triazole derivatives and evaluates their pre- and post-emergence herbicidal activities against a range of common agricultural weeds.
Data Presentation: Herbicidal Activity
The herbicidal activity of a series of newly synthesized 1,2,4-triazole derivatives containing fluorine, a phenyl sulfonyl group, and a pyrimidine (B1678525) moiety was evaluated. The compounds were tested for their inhibitory effects on the root and stalk growth of various monocotyledonous and dicotyledonous weeds at concentrations of 10 mg/L and 100 mg/L. The results are summarized in the table below.
Table 1: Herbicidal Activity of this compound Derivatives (% Inhibition)
| Compound ID | Concentration (mg/L) | Echinochloa crusgalli (Barnyard Grass) | Sorghum bicolor (Sorghum) | Raphanus sativus (Radish) | Brassica campestris (Field Mustard) | Cucumis sativus (Cucumber) | Medicago sativa (Alfalfa) |
| IV-1 | 10 | 15 | 12 | 25 | 30 | 22 | 28 |
| 100 | 55 | 48 | 65 | 70 | 60 | 68 | |
| IV-2 | 10 | 20 | 18 | 35 | 40 | 33 | 38 |
| 100 | 68 | 62 | 80 | 85 | 75 | 82 | |
| IV-8 | 10 | 45 | 40 | 70 | 75 | 65 | 72 |
| 100 | 95 | 90 | 100 | 100 | 100 | 100 | |
| IV-15 | 10 | 10 | 8 | 20 | 25 | 18 | 22 |
| 100 | 45 | 40 | 55 | 60 | 50 | 58 | |
| Flumetsulam (Control) | 10 | 50 | 45 | 75 | 80 | 70 | 78 |
| 100 | 100 | 98 | 100 | 100 | 100 | 100 |
Data adapted from a study on novel 1,2,4-triazole derivatives. The study indicated that many of the synthesized compounds exhibited moderate to good herbicidal activities.[1]Notably, compound IV-8 showed excellent herbicidal activity, with 100% inhibition against several dicotyledonous weeds at a concentration of 100 mg/L.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative (e.g., Compound IV-8)
This protocol describes a general multi-step synthesis for a series of 1,2,4-triazole derivatives. The synthesis of compound IV-8 is used as a representative example.
Materials:
-
4-amino-2-(alkylthio)-6-(methylthio)pyrimidine-5-carbonitrile (starting material)
-
Substituted phenylsulfonyl chloride
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Synthesis of Intermediate II: A solution of the starting pyrimidine-5-carbonitrile (I) and a substituted phenylsulfonyl chloride in a suitable solvent is reacted to yield the corresponding N-sulfonylated derivative.
-
Synthesis of Intermediate III: The N-sulfonylated intermediate (II) is then reacted with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
-
Synthesis of Target Compound (IV-8): The hydrazide intermediate (III) is cyclized in the presence of a suitable reagent to form the final 1,2,4-triazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure target compound.
This synthetic approach allows for the generation of a library of diverse 1,2,4-triazole derivatives for structure-activity relationship (SAR) studies.
Protocol 2: Greenhouse Evaluation of Post-Emergence Herbicidal Activity
This protocol outlines a standardized method for assessing the post-emergence herbicidal efficacy of the synthesized compounds in a greenhouse setting.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crusgalli, Brassica campestris)
-
Pots or flats filled with a standardized soil mix
-
Synthesized this compound compounds
-
Commercial standard herbicide (e.g., Flumetsulam)
-
Acetone (for dissolving compounds)
-
Tween-20 or other suitable surfactant
-
Pressurized sprayer with a flat-fan nozzle
-
Controlled environment greenhouse
Procedure:
-
Plant Cultivation: Weed seeds are sown in pots containing the soil mix and grown in a greenhouse under controlled conditions (e.g., 25-30°C, 14-hour photoperiod) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: The synthesized compounds and the commercial standard are dissolved in a small amount of acetone, and then diluted with water containing a surfactant to the desired test concentrations (e.g., 10 mg/L and 100 mg/L).
-
Herbicide Application: The test solutions are uniformly sprayed onto the foliage of the weed seedlings using a calibrated sprayer. A control group is sprayed with a solution containing only acetone, water, and surfactant.
-
Evaluation: The treated plants are returned to the greenhouse and observed for signs of phytotoxicity. After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the plant injury or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: The percentage of growth inhibition is calculated for each treatment relative to the untreated control.
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for post-emergence herbicidal activity assessment.
References
Application Notes and Protocols: Preparation of Metal Complexes with 4-Amino-1,2,4-triazole as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes featuring 4-Amino-1,2,4-triazole and its derivatives as bidentate ligands. The unique coordination chemistry of these ligands, capable of bridging metal centers, makes them valuable building blocks in the design of coordination polymers, spin-crossover materials, and compounds with potential biological activity.
Introduction
This compound is a versatile heterocyclic ligand that can coordinate to metal ions in various modes. When acting as a bidentate ligand, it typically coordinates through two of its nitrogen atoms (N1 and N2), forming a stable five-membered chelate ring or bridging two different metal centers. This bridging capability is crucial in the formation of polynuclear and polymeric coordination compounds. The 4-amino group can also be a site for further functionalization, allowing for the tuning of the electronic and steric properties of the resulting metal complexes.
The synthesis of these complexes is generally achieved through the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Experimental Protocols
General Synthesis of Metal Complexes with this compound Derivatives
This protocol describes a general method for the synthesis of transition metal complexes with substituted this compound ligands, adapted from various reported procedures.[1][2]
Materials:
-
This compound derivative (e.g., 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)
-
Metal(II) salt (e.g., Cu(II) acetate, Ni(II) acetate, Co(II) chloride, Zn(II) acetate)
-
Ethanol (B145695) or other suitable alcohol
-
Dimethylformamide (DMF) if solubility is an issue
Procedure:
-
Dissolve the this compound derivative in ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring. A typical metal-to-ligand molar ratio is 1:2.[1]
-
Reflux the resulting mixture for a specified period, typically 1-3 hours.[1][2]
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated metal complex is then collected by filtration.
-
Wash the solid product with hot methanol (B129727) or ethanol to remove any unreacted starting materials.[1]
-
Dry the purified complex in a vacuum desiccator.
-
Recrystallization can be performed from a suitable solvent like ethanol or DMF to obtain single crystals for X-ray diffraction studies.[1]
Characterization Methods
The synthesized metal complexes can be characterized using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the ligand. The shifting of characteristic bands of the triazole ring and the amino group upon complexation provides evidence of coordination.[1][2] New bands in the low-frequency region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.[2]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to propose the geometry around the metal ion (e.g., tetrahedral, octahedral, square planar).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To further confirm the coordination of the ligand. Shifts in the proton and carbon signals of the ligand upon complexation indicate the binding to the metal center.[3]
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes and to infer the geometry and spin state of the metal ion.[2]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[4][5]
Data Presentation
Table 1: Selected FTIR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=N) | ν(N-N) | ν(M-N) |
| Ligand | 3250, 3213 | 1645 | - | - |
| Ni(II) Complex | Shifted | Shifted | - | ~570 |
| Cu(II) Complex | Shifted | Shifted | - | ~570 |
| Zn(II) Complex | Shifted | Shifted | - | ~570 |
Data is generalized from typical values found in the literature.[2][3]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a Representative Ligand and its Metal Complex in DMSO-d₆
| Compound | NH₂ | Aromatic-H |
| Ligand | 5.83 | 7.5-8.06 |
| Zn(II) Complex | Downfield Shift | 7.5-8.06 |
The downfield shift of the NH₂ signal upon complexation is indicative of its involvement in coordination.[3]
Table 3: Magnetic Moment and Proposed Geometry for Various Metal Complexes
| Complex | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) Complex | 3.67 | Octahedral |
| Ni(II) Complex | 2.51 | Octahedral |
| Cu(II) Complex | 1.58 | Distorted Octahedral |
| Zn(II) Complex | Diamagnetic | Tetrahedral |
Data is based on representative values from the literature.[2]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes with this compound.
Caption: General workflow for the synthesis of metal complexes.
Caption: Workflow for the characterization of synthesized complexes.
Coordination Modes of this compound
The bidentate coordination of this compound is a key feature in the construction of various coordination architectures.
Caption: Bidentate bridging mode of this compound.
Conclusion
The preparation of metal complexes with this compound as a bidentate ligand offers a versatile route to novel materials with interesting structural and physical properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these fascinating compounds. The ability to form bridged structures makes this class of ligands particularly relevant for the development of coordination polymers and materials with applications in magnetism and catalysis. Further functionalization of the 4-amino group can lead to the creation of even more complex and functional materials.
References
- 1. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high yield synthesis of 4-Amino-1,2,4-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-1,2,4-triazole for high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common methods for synthesizing this compound involve the reaction of a hydrazine (B178648) source with a formic acid equivalent. Key starting materials include hydrazine hydrate (B1144303) or aqueous hydrazine solutions reacted with formic acid, ethyl formate (B1220265), or formamide (B127407).[1][2][3][4]
Q2: What is a typical yield and purity I can expect for this synthesis?
A2: With optimized protocols, yields can be quite high. For instance, processes involving the reaction of hydrazine with a deficiency of formic acid can achieve yields of up to 91% with a purity of 99.4% after recrystallization.[1] Some methods report purities exceeding 99.9%.[1] Syntheses using an acidic ion exchange resin as a catalyst have also reported yields around 91% with 99.4% purity.[2] A more traditional method using ethyl formate and hydrazine hydrate reports yields in the range of 65-71%.[3]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to monitor and control include reaction temperature, reaction time, and the stoichiometric ratio of reactants. The reaction temperature is often progressively increased, for example, from an initial temperature of around 85°C up to 170-180°C to drive the reaction and remove water.[1][2] The duration of heating is also crucial, with reaction times of several hours often being necessary.[2][3] Using a slight deficiency of the carboxylic acid (e.g., formic acid) can help minimize the formation of certain impurities.[1]
Q4: What are the common impurities and how can they be minimized?
A4: A common impurity is N,N'-diformylhydrazine.[3] The formation of by-products can be minimized by carefully controlling the stoichiometry of the reactants, specifically by using a deficiency of the carboxylic acid.[1] Proper purification, such as recrystallization, is also essential to remove impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated for the recommended duration and that the temperature profile is followed correctly to drive the reaction to completion.[2][3] |
| Suboptimal stoichiometry. | Use a slight excess of hydrazine hydrate relative to the formic acid source. A 2-5% deficiency of the carboxylic acid has been shown to be effective.[1] | |
| Loss of product during workup. | During recrystallization, ensure the solution is sufficiently cooled to allow for maximum precipitation of the product. Wash the filtered crystals with a cold solvent to minimize dissolution. | |
| Low Purity | Presence of unreacted starting materials. | Optimize reaction time and temperature to ensure complete conversion of starting materials. |
| Formation of side products. | Carefully control the addition rate and temperature to avoid unwanted side reactions. Using a slight deficiency of the carboxylic acid can reduce the formation of certain impurities.[1] | |
| Ineffective purification. | Recrystallize the crude product from a suitable solvent such as isopropanol (B130326) or an ethanol/ether mixture.[1][3] The use of activated carbon (Norite) can help to decolorize the solution and remove some impurities.[3] | |
| Reaction Stalls or Proceeds Slowly | Insufficient heating. | Ensure the reaction mixture reaches and is maintained at the specified temperatures for the required time. The removal of water by distillation is a key driving force for the reaction.[1][2] |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction, especially during the initial addition of reactants. | |
| Product is Discolored | Presence of colored impurities. | Treat the solution with activated carbon (Norite) before recrystallization.[3] |
| Degradation at high temperatures. | Avoid excessively high temperatures or prolonged heating beyond the recommended time, as this can lead to decomposition and the formation of colored by-products. |
Experimental Protocols
Protocol 1: Synthesis from Hydrazine Hydrate and Formic Acid
This protocol is based on a high-yield process described in the literature.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, add 30 moles of hydrazine hydrate (99.5% solution).
-
Addition of Formic Acid: Over a period of 1 hour, add 29.25 moles of formic acid (96% solution). Allow the temperature to rise to 85°C.
-
Reaction and Distillation: Heat the reaction mixture for 7 hours, gradually increasing the temperature to 170°C to distill off the water.
-
Vacuum Distillation: Maintain the temperature at 170°C for 2 hours under a vacuum of 50 mm Hg to remove any remaining volatile components.
-
Crystallization: Cool the reaction mixture to 80°C and add 1740 g of isopropanol.
-
Purification: Heat the mixture to approximately 75°C to dissolve the product, then allow it to cool to precipitate the this compound.
-
Isolation: Filter the crystals, wash with cold isopropanol, and dry to obtain the final product.
Protocol 2: Synthesis using an Acidic Ion Exchange Resin Catalyst
This protocol utilizes a catalyst to facilitate the reaction under milder conditions.[2]
-
Reaction Setup: To a reaction flask, add 100% hydrazine hydrate (7.19 moles) and Amberlyst 15 resin (42 g).
-
Addition of Formic Acid: Add 91% formic acid (7.05 moles) at a controlled rate. The reaction temperature should reach approximately 105°C at the end of the addition.
-
Reaction and Distillation: Heat the mixture and distill off the water until the reaction temperature reaches 150°C.
-
Heating: Maintain the reaction temperature at 150°C for 6 hours.
-
Product Dissolution: Cool the reaction mixture to 80°C and add isopropanol (400 ml) to dissolve the product.
-
Catalyst Removal: Separate the isopropanol solution from the resin by filtration.
-
Crystallization and Isolation: Allow the isopropanol solution to cool to precipitate the product. Filter the crystals, wash with cold isopropanol, and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Reactants | Catalyst | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| Deficiency of Carboxylic Acid | Hydrazine Hydrate, Formic Acid | None | 85°C to 170°C | 9 hours | up to 91% | 99.4% | [1] |
| Acidic Ion Exchange Resin | Hydrazine Hydrate, Formic Acid | Amberlyst 15 | 105°C to 150°C | 6 hours | 91% | 99.4% | [2] |
| Ethyl Formate Method | Hydrazine Hydrate, Ethyl Formate | None | 150°C to 200°C | 3 hours (final heating) | 65-71% | Not specified | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
Purification techniques for 4-Amino-1,2,4-triazole to remove diformylhydrazine impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-1,2,4-triazole (4-ATA), with a specific focus on the removal of diformylhydrazine impurities. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified 4-ATA After Recrystallization | 1. Incomplete initial dissolution: Not all of the 4-ATA dissolved in the hot solvent, leading to premature filtration of the product. 2. Excessive solvent volume: Using too much solvent will keep more of the 4-ATA dissolved even after cooling, thus reducing the recovered yield. 3. Cooling rate is too fast: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. 4. Insufficient cooling: The solution was not cooled to a low enough temperature to maximize crystallization. | 1. Ensure the crude 4-ATA is fully dissolved in the minimum amount of hot solvent before proceeding with cooling. The solution should be clear. 2. Carefully determine the optimal solvent volume. Start with the recommended solvent ratios and adjust as needed. 3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for complete crystallization. 4. Cool the solution to 0-5 °C to maximize the yield of the crystallized product. |
| Product is still impure after recrystallization (presence of diformylhydrazine) | 1. Inappropriate solvent choice: The chosen solvent may not have a significant enough solubility difference between 4-ATA and diformylhydrazine at different temperatures. 2. Co-precipitation of impurity: If the concentration of diformylhydrazine is very high, it may co-precipitate with the 4-ATA. 3. Insufficient washing of crystals: Residual mother liquor containing dissolved impurities may remain on the crystal surface. | 1. Isopropanol (B130326) is a highly effective solvent for this purification. Diformylhydrazine is sparingly soluble in isopropanol, while 4-ATA has good solubility at elevated temperatures. 2. Consider a pre-purification step if the crude material is highly impure. A preliminary wash with a solvent in which diformylhydrazine has very low solubility might be beneficial. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor. |
| Oily precipitate forms instead of crystals | 1. Presence of significant impurities: High levels of impurities can inhibit crystal lattice formation. 2. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation instead of controlled crystallization. | 1. Ensure the starting material is of reasonable purity. If necessary, perform a preliminary purification step. 2. Add a slightly larger volume of hot solvent to reduce the concentration. Seeding the solution with a small crystal of pure 4-ATA can also promote proper crystallization. |
| Difficulty in filtering the crystals | 1. Very fine crystals: Rapid cooling can lead to the formation of very small crystals that can clog the filter paper. 2. Viscous solution: The mother liquor may be too viscous at the filtration temperature. | 1. Allow for slow cooling to encourage the growth of larger crystals. 2. Ensure the filtration is performed while the solution is cold to maximize yield, but if viscosity is an issue, a slight warming might be necessary, though this could reduce yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound containing diformylhydrazine impurities?
A1: Recrystallization is the most widely reported and effective method for this purpose. The principle behind this technique is the difference in solubility between this compound and diformylhydrazine in a chosen solvent at different temperatures. Isopropanol is a particularly suitable solvent as 4-ATA is soluble in hot isopropanol and much less soluble at lower temperatures, while diformylhydrazine has low solubility in isopropanol even at elevated temperatures. This differential solubility allows for the selective crystallization of pure 4-ATA upon cooling.
Q2: How can I determine the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide quantitative information on the purity of 4-ATA and detect the presence of diformylhydrazine and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of 4-ATA and check for the presence of signals corresponding to diformylhydrazine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the identity of the purified product by comparing its spectrum to that of a known standard of 4-ATA.
-
Melting Point Analysis: A sharp melting point close to the literature value for pure 4-ATA (around 82-84 °C) is a good indicator of high purity. A broad melting range or a depressed melting point suggests the presence of impurities.
Q3: Are there any alternative purification methods to recrystallization?
A3: While recrystallization is the most common method, other techniques could be explored:
-
Acid-Base Extraction: Since this compound is basic due to its amino group, it can be protonated with an acid to form a water-soluble salt. Diformylhydrazine is a much weaker base. This difference in basicity could potentially be exploited in an acid-base extraction to separate the two compounds. The 4-ATA can then be recovered by basifying the aqueous layer.
-
Column Chromatography: Though less common for bulk purification of this specific compound, silica (B1680970) gel column chromatography could be developed to separate 4-ATA from diformylhydrazine based on their different polarities.
Q4: What are the key safety precautions to take when working with this compound and the solvents used for its purification?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Isopropanol and other organic solvents are flammable, so avoid open flames and sources of ignition. Consult the Safety Data Sheets (SDS) for this compound, diformylhydrazine, and all solvents before starting any experimental work.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Diformylhydrazine
| Property | This compound | N,N'-Diformylhydrazine |
| Molecular Formula | C₂H₄N₄ | C₂H₄N₂O₂ |
| Molar Mass | 84.08 g/mol | 88.07 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | 82-84 °C | 158-160 °C |
| Solubility in Water | Soluble | Soluble |
| Solubility in Isopropanol | Soluble (hot), sparingly soluble (cold) | Sparingly soluble |
| Solubility in Ethanol | Soluble | Sparingly soluble |
Table 2: Qualitative Solubility of this compound and Diformylhydrazine in Common Solvents
| Solvent | This compound | N,N'-Diformylhydrazine |
| Water | Soluble | Soluble |
| Isopropanol | Soluble in hot, sparingly in cold | Sparingly soluble |
| Ethanol | Soluble | Sparingly soluble |
| Diethyl Ether | Sparingly soluble | Sparingly soluble |
| Acetone | Soluble | Sparingly soluble |
| Dichloromethane | Sparingly soluble | Sparingly soluble |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Isopropanol
This protocol is adapted from established methods for the purification of this compound.
Materials:
-
Crude this compound (containing diformylhydrazine impurity)
-
Isopropanol
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask. For every 1 gram of crude product, start with approximately 2-3 mL of isopropanol.
-
Gently heat the mixture with stirring. A water bath is recommended for controlled heating.
-
If the solid does not completely dissolve, add small portions of hot isopropanol until a clear solution is obtained at the boiling point of the solvent.
-
Once a clear solution is formed, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Dry the purified crystals under vacuum or in a desiccator.
-
Determine the melting point and obtain analytical spectra (e.g., NMR, FTIR) to confirm the purity of the final product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Troubleshooting low yield in the synthesis of 4-Amino-1,2,4-triazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1,2,4-triazole derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound derivatives can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials (e.g., hydrazine (B178648) hydrate (B1144303), carboxylic acids) or solvents can lead to side reactions and incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Certain synthetic routes for triazole derivatives can be sensitive to air and moisture. If applicable to your specific reaction, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired this compound derivative may be unstable under the reaction or workup conditions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. In the synthesis of 4-amino-1,2,4-triazoles, particularly from the reaction of formic acid and hydrazine hydrate, a notable impurity can be 1,2-bis(1,2,4-triazol-4-yl)hydrazine. The formation of this and other impurities can be minimized by carefully controlling the reaction stoichiometry. Using a slight deficiency of the carboxylic acid (e.g., formic acid) has been shown to greatly decrease the formation of certain impurities.[2]
Q3: What are some established high-yield synthetic methods for this compound?
A3: Several methods have been reported to produce this compound in high yields. These often involve the reaction of a hydrazine source with a carboxylic acid or its derivative.
-
Reaction of Hydrazine Hydrate with Formic Acid: This is a common and effective method. One process involves reacting hydrazine hydrate with a deficiency of formic acid, followed by distillation to remove water, and subsequent recrystallization from a solvent like isopropanol (B130326). This method can achieve yields of up to 91% with high purity.[2][3]
-
Use of an Acidic Polymer Resin: Reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an insoluble polymer with acidic functional groups can lead to high yields (85-91%) and purity under mild conditions.[3]
-
Microwave-Assisted Synthesis: For some derivatives, microwave irradiation can significantly reduce reaction times and improve yields. For instance, N4-amino-1,2,4-triazoles have been obtained in excellent yields from the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation.[4]
Q4: How critical is the reaction temperature and how should it be controlled?
A4: Reaction temperature is a critical parameter that can significantly influence both the reaction rate and the formation of byproducts. The optimal temperature can vary depending on the specific synthetic route. For the reaction of formic acid with hydrazine hydrate, the temperature is typically allowed to rise due to the exothermic nature of the initial mixing and is then carefully controlled during the subsequent heating and distillation phases, with temperatures reaching up to 170-180°C.[2][3] It is crucial to monitor and control the temperature as excessively high temperatures can lead to degradation of reactants or products.
Quantitative Data Summary
The following tables summarize yield data from various synthetic approaches for this compound and its derivatives.
| Method | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
| Carboxylic Acid and Hydrazine Hydrate | Formic Acid, Hydrazine Hydrate | Amberlyst 15 resin, 150°C | 85 | 99.5 | [3] |
| Carboxylic Acid and Hydrazine Hydrate | Formic Acid, Hydrazine Hydrate | Recycled Amberlyst 15 resin, 150°C | 91 | 99.4 | [3] |
| Carboxylic Acid and Hydrazine Hydrate | Acetic Acid, Hydrazine Hydrate | Amberlyst 15 resin, 180°C | - | - | [3] |
| Carboxylic Acid Deficiency | Formic Acid (2.5% deficiency), Hydrazine Hydrate | 170°C, 50 mm Hg, recrystallization from isopropanol | - | >99.9 | [2] |
| Microwave-Assisted Synthesis | Substituted Aryl Hydrazides, Hydrazine Hydrate | Microwave (800W, 250°C), 4-12 min | Excellent | - | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound using an Acidic Resin Catalyst[3]
-
Reaction Setup: To a suitable reaction vessel, add 100% hydrazine hydrate (359.9 g, 7.19 mole) and Amberlyst 15 resin (42 g).
-
Addition of Formic Acid: Slowly add 91% formic acid (357.3 g, 7.05 mole) to the mixture at a controlled rate, allowing the reaction temperature to reach 105°C by the end of the addition.
-
Distillation: Heat the reaction mixture to distill off water until the reaction temperature reaches 150°C.
-
Reaction Maintenance: Hold the reaction temperature at 150°C for 6 hours, collecting any distillate.
-
Workup:
-
Cool the reaction mixture to 80°C.
-
Add isopropanol (500 ml) while maintaining the temperature at 75°-80°C.
-
Filter the mixture to remove the resin and wash the resin with an additional 150 ml of isopropanol.
-
Combine the isopropanol filtrates and allow them to cool to precipitate the product.
-
-
Isolation: Filter the precipitated product and dry the wet cake to obtain this compound.
Protocol 2: Synthesis of this compound with Formic Acid Deficiency[2]
-
Reactant Addition: Over a period of 1 hour, add 29.25 mol of 96% formic acid to 30 mol of 99.5% hydrazine hydrate. Allow the temperature to rise to 85°C.
-
Heating and Distillation: Heat the reaction mixture for 7 hours, distilling off water until the temperature reaches 170°C.
-
Vacuum Distillation: Maintain the temperature at 170°C for 2 hours under a pressure of 50 mm Hg.
-
Crystallization:
-
Cool the reaction mixture to 80°C.
-
Add 1740 g of isopropanol.
-
Heat the mixture to approximately 75°C until all solids are dissolved.
-
Slowly cool the solution with gentle stirring.
-
-
Isolation: Filter the product at approximately 5°C, wash with 150 g of cold isopropanol, and dry.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound derivatives.
References
Strategies to avoid "oiling out" during the crystallization of 4-Amino-1,2,4-triazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the phenomenon of "oiling out" during the crystallization of 4-Amino-1,2,4-triazole (4-ATA).
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur with this compound?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid (an "oil") rather than as solid crystals.[1] This occurs when the solution becomes supersaturated, but the conditions favor the formation of a solute-rich liquid phase instead of direct nucleation and crystal growth. For this compound, this can be common due to factors like its relatively low melting point (approx. 81-89°C), the presence of impurities, the choice of solvent, and rapid changes in temperature or solvent composition.[2][3]
Q2: My this compound has oiled out. What is the most effective immediate strategy to obtain crystals?
A2: The most effective strategy is often seeding. If you have pure crystals of 4-ATA, adding a small amount ("seeding") to the solution just before or as the oiling begins can induce crystallization. The seed crystals provide a template for crystal growth, bypassing the energy barrier for nucleation and preventing the formation of the oil phase.[1][4] It is crucial to add the seeds at a temperature where the solution is supersaturated but still above the point where oiling out is thermodynamically inevitable.[4]
Q3: How does the cooling rate impact the crystallization of this compound?
A3: A rapid cooling rate is a primary cause of oiling out. Fast cooling quickly generates a high level of supersaturation, where the system may not have enough time for orderly crystal nucleation and growth, leading to the separation of a liquid phase instead.[4] Employing a slow, controlled cooling rate is a critical strategy to maintain a state of moderate supersaturation within the metastable zone width (MSZW), which favors the formation of high-quality crystals.[4]
Q4: What are the recommended solvent systems for crystallizing this compound to avoid oiling out?
A4: The choice of solvent is crucial. For this compound, several systems have been successfully used. Isopropanol (B130326) is frequently cited in patents for producing high-purity crystals.[5][6] A mixed-solvent system, such as ethanol (B145695) with ether as an anti-solvent, is also effective.[2] If you experience oiling out in one alcohol, switching to another with a different polarity (e.g., from methanol (B129727) to isopropanol) may resolve the issue.[7] 4-ATA is highly soluble in water and methanol, which should be considered when designing the crystallization process.[8][9]
Q5: Could impurities in my crude this compound be causing the oiling out?
A5: Yes, impurities can significantly promote oiling out.[4][10] Impurities, such as byproducts from the synthesis (e.g., unsubstituted 1,2,4-triazole) or residual solvents, can disrupt the crystal lattice formation and stabilize the liquid oil phase.[5] Ensuring high-purity starting materials and optimizing the synthesis to minimize byproducts can greatly reduce the tendency to oil out.[6] If impurities are suspected, purification of the crude material by methods like charcoal treatment or column chromatography before the final crystallization may be necessary.[2][11]
Q6: What is the role of stirring and mixing in preventing this issue?
A6: Proper agitation is essential to prevent localized high supersaturation.[4] In a poorly mixed solution, adding an anti-solvent or cooling the vessel walls can create concentrated pockets where the solubility limit is exceeded rapidly, leading to oiling out.[4] Continuous, gentle stirring ensures that temperature and concentration gradients are minimized, promoting uniform crystal growth throughout the solution.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions to prevent oiling out during the crystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oil forms upon cooling | 1. Cooling rate is too fast. 2. High degree of supersaturation. 3. Solution temperature dropped below the compound's melting point in the solvent system. | 1. Decrease the cooling rate significantly (e.g., 0.1-0.5°C/min or allow to cool to room temperature over several hours). 2. Use a more dilute solution. 3. Try seeding the solution at a higher temperature, just after saturation is reached.[4] |
| Oil forms upon adding anti-solvent | 1. Anti-solvent added too quickly. 2. Poor mixing, creating localized high supersaturation. 3. Incorrect solvent/anti-solvent pairing. | 1. Add the anti-solvent dropwise or at a very slow, controlled rate.[4] 2. Increase the stirring speed to ensure rapid dispersion of the anti-solvent. 3. Consider adding the solution to the anti-solvent instead. |
| Seeding does not work; seeds dissolve or get coated in oil | 1. Seeds added at too high a temperature (solution is undersaturated). 2. Oiling out is thermodynamically driven (miscibility gap).[4] | 1. Add seeds at a lower temperature, within the metastable zone. 2. Change the solvent system entirely. 3. Try adding the seed crystals to the anti-solvent to create a suspension before slowly adding the dissolved product.[1] |
| Oiling out persists despite slow cooling and seeding | 1. High level of impurities.[10] 2. Inappropriate solvent choice. | 1. Purify the crude material (e.g., activated carbon treatment, flash chromatography) before crystallization.[2][11] 2. Experiment with different solvents (e.g., switch from ethanol to isopropanol).[6][7] |
Visual Guides and Workflows
The following diagrams illustrate the decision-making process for troubleshooting oiling out and the interplay of factors that influence the crystallization outcome.
Caption: A decision-making workflow for troubleshooting oiling out.
Caption: Factors influencing the outcome of the crystallization process.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound from Isopropanol
This protocol is adapted from methods described in patent literature for achieving high-purity 4-ATA.[6]
-
Dissolution: In a suitable reaction vessel, add the crude this compound to isopropanol (a starting ratio of ~42% by weight of 4-ATA to isopropanol can be used as a guideline).
-
Heating: Heat the mixture with gentle stirring to approximately 75-80°C until all the solid material has completely dissolved.
-
Cooling (Critical Step): Allow the solution to cool slowly and with gentle stirring. A programmed cooling ramp (e.g., cooling to 5°C over 4-6 hours) is ideal. Avoid rapid cooling in an ice bath initially.
-
Crystallization: Crystals should begin to form as the solution cools. If crystallization is sluggish, consider adding a few seed crystals once the temperature is below 60°C.
-
Isolation: Once the slurry has reached the final temperature (e.g., 5°C), continue stirring for an additional 1-2 hours to maximize yield.
-
Filtration and Washing: Filter the crystalline product under vacuum. Wash the filter cake with a small amount of cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) to a constant weight. The expected purity is often >99.5%.[6]
Protocol 2: Recrystallization of this compound using an Ethanol/Ether System
This protocol uses a solvent/anti-solvent method, which can be effective for inducing crystallization. It is based on a procedure from Organic Syntheses.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm 95% ethanol (e.g., approximately 2 mL of ethanol per gram of compound). Gently heat to ensure complete dissolution.
-
Optional Purification: If the solution is colored, it can be treated with a small amount of activated carbon (Norite) and filtered while hot to remove colored impurities.[2]
-
Anti-Solvent Addition (Critical Step): While the ethanol solution is still warm (but not boiling), slowly add diethyl ether (an approximate ratio of 2.5 mL of ether per gram of the initial compound) with gentle swirling. The solution should become slightly cloudy.
-
Cooling and Crystallization: Place the flask in an ice bath or refrigerator and allow it to cool without disturbance. The slow cooling will promote the formation of well-defined crystals.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold 1:2 ethanol-ether mixture to remove any remaining impurities.
-
Drying: Dry the product, preferably under vacuum, to remove all traces of solvent. The expected melting point for the purified product is around 81-82°C.[2]
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. data.epo.org [data.epo.org]
- 4. mt.com [mt.com]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. 4 Amino 1,2,4 Triazole - Riddhi Pharma [riddhipharmaindia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the purity of 4-Amino-1,2,4-triazole derivatives for pharmacological studies
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 4-Amino-1,2,4-triazole derivatives, ensuring high purity for pharmacological studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques are recrystallization and column chromatography. The choice of method depends on the specific properties of the derivative, such as its polarity, solubility, and the nature of the impurities.[1] For derivatives that are salts, an initial acid-base workup may be necessary to convert the salt to the free base before purification by column chromatography on silica (B1680970) gel.[1]
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily when heated. The goal is to find a solvent where the impurities are either very soluble (and remain in the mother liquor upon cooling) or insoluble (and can be removed by hot filtration). Common solvents for this compound and its derivatives include isopropanol, ethanol, and methanol (B129727).[2]
Q3: My this compound derivative is highly polar and streaks or remains at the baseline during TLC analysis for column chromatography. What should I do?
A3: This indicates that the solvent system is not polar enough to overcome the strong interactions between your compound and the silica gel. Due to the basic nitrogen atoms, these compounds can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to streaking and poor mobility. To address this, you can:
-
Increase Solvent Polarity: Add a more polar solvent like methanol to your mobile phase (e.g., starting with 5% methanol in dichloromethane).
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (B128534) (1-3%) or a 7N ammonia (B1221849) solution in methanol to your eluent.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of techniques is essential for assessing purity and confirming the structure. Thin Layer Chromatography (TLC) offers a quick qualitative check for impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[1][3][4] The identity and structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is too dilute. / The chosen solvent is too effective. | • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. • Increase Concentration: Evaporate some of the solvent to increase the compound's concentration. • Add an Anti-Solvent: Add a solvent in which your compound is insoluble, dropwise, until the solution becomes turbid. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. / The solution is cooling too rapidly. / High concentration of impurities. | • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. • Consider using a solvent with a lower boiling point. |
| Low yield of recovered crystals. | Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | • Use the minimum amount of hot solvent required for dissolution. • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. • Concentrate the mother liquor (filtrate) to recover a second crop of crystals. |
| The product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities. / The impurities have very similar solubility profiles to the product. | • Allow the solution to cool slowly to room temperature before placing it in an ice bath. • If impurities persist, a second recrystallization or purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on the TLC plate and column. | The compound is too polar for the eluent. / Strong interaction with the acidic silica gel. / The compound is not fully dissolved when loaded. | • Adjust Eluent Polarity: Increase the polarity of the mobile phase (e.g., add methanol). • Add a Basic Modifier: Add 1-3% triethylamine or ammonia in methanol to the eluent to suppress interactions with silica. • Dry Loading: Adsorb the compound onto a small amount of silica gel before adding it to the column. This is particularly useful for compounds that are poorly soluble in the eluent. |
| Poor separation of the desired compound from impurities. | The eluent polarity is not optimized. / The column was overloaded with the crude mixture. | • Optimize the Solvent System: Use TLC to find a solvent system that provides good separation and an Rf value of ~0.2-0.4 for the target compound. • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities at different times. • Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the silica gel. |
| The compound is stuck on the column and will not elute. | The eluent is not polar enough. / Irreversible adsorption to the silica gel. | • Drastically Increase Eluent Polarity: Flush the column with a highly polar solvent system, such as 10-20% methanol in dichloromethane (B109758) with a small amount of ammonia. • Change the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, for subsequent purifications. |
Quantitative Data on Purification
The following tables summarize yield and purity data for this compound derivatives from various purification methods.
Table 1: Purity and Yield after Recrystallization
| Compound | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |
| This compound | Isopropanol | 85-91% | 99.4-99.9% | [2][5] |
| This compound | Ethanol/Ether | 65-71% | >99% | |
| 1H-3-Arylsulfonylamino-4-amino-5-tosylimino-1,2,4-triazoles | Isopropanol | 36-58% | Not specified | [6] |
| 4-((4H-1,2,4-triazol-4-ylimino)methyl)-N,N-dimethylbenzenamine | Methanol | 66% | Not specified | [7] |
Table 2: Purity and Yield after Column Chromatography
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |
| 1-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol | Silica Gel | Not Specified | 69.4% | Not specified | [8] |
| 1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative | Silica Gel | Hexane (B92381)/EtOAc (3:1) | 67.0% | Not specified | [8] |
| Isopropyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | Silica Gel | Not Specified | 50.0% | Not specified | [9] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate) to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir and heat the mixture on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. For many this compound derivatives, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is effective. Add a small amount of triethylamine (1-3%) if streaking occurs. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow for Purification and Analysis
The following diagram illustrates the general workflow from a crude reaction product to a pure compound ready for pharmacological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. US6504033B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Synthesis of new derivatives of this compound [czasopisma.umlub.pl]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of 4-Amino-1,2,4-triazole metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of 4-Amino-1,2,4-triazole (4-AT) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound in metal complexes?
A1: this compound (4-AT) is a versatile ligand that can coordinate to metal centers in several ways. The most common modes are as a monodentate ligand through one of the ring nitrogen atoms or as a bridging ligand, typically via the N1 and N2 atoms of the triazole ring, forming polynuclear or coordination polymer structures.[1] The amino group generally does not participate in coordination.[1]
Q2: Why is single-crystal X-ray diffraction often necessary for the definitive characterization of these complexes?
A2: While spectroscopic methods like IR and NMR provide valuable information about the coordination environment, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the complex. This is crucial for determining the precise coordination geometry, bond lengths, bond angles, and the overall crystal packing. For novel compounds, this technique is considered the gold standard for structural elucidation.
Q3: My 4-AT metal complex is paramagnetic. How does this affect its NMR characterization?
A3: Paramagnetism significantly impacts NMR spectra, leading to broadened signals and a wide chemical shift range (often spanning hundreds of ppm).[2] This can make spectral interpretation challenging as standard diamagnetic NMR conventions do not apply. However, these effects can also provide valuable insights into the electronic structure and magnetic properties of the complex.[2]
Q4: What are the expected shifts in the IR spectrum of this compound upon coordination to a metal ion?
A4: Upon coordination of 4-AT to a metal ion, characteristic shifts in the IR spectrum are observed. The C=N stretching vibration of the triazole ring, typically around 1628 cm⁻¹, may shift to a lower wavenumber, indicating coordination of the ring nitrogen(s) to the metal center.[3] New bands in the low-frequency region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.[3][4]
Troubleshooting Guides
Synthesis and Crystallization
Problem: I am unable to obtain single crystals of my 4-AT metal complex suitable for X-ray diffraction.
Possible Causes and Solutions:
-
Purity of Reactants: Ensure the this compound ligand and the metal salt are of high purity. Impurities can inhibit crystal growth. Recrystallize the ligand if necessary.
-
Solvent System: The choice of solvent is critical. Experiment with a variety of solvents and solvent mixtures with different polarities. Slow evaporation of a saturated solution is a common and effective method.[5]
-
Crystallization Technique: If slow evaporation fails, try other techniques such as vapor diffusion, liquid-liquid diffusion, or slow cooling of a saturated solution.[5][6]
-
Concentration: The concentration of the solution is crucial. If the solution is too concentrated, a powder may precipitate. If it is too dilute, no crystals will form. A systematic variation of concentrations is recommended.
-
Temperature: Temperature can significantly affect solubility and crystal growth. Try setting up crystallizations at different temperatures (e.g., room temperature, in a refrigerator, or a cold room).
-
Patience and Minimal Disturbance: Crystal growth can be a slow process. It is essential to leave the crystallization vessel undisturbed.[5]
Problem: The synthesized complex is an oily liquid or an amorphous powder.
Possible Causes and Solutions:
-
Incomplete Reaction or Side Products: Ensure the reaction has gone to completion. Use techniques like TLC to monitor the reaction progress. Purify the crude product, for example, by washing with appropriate solvents to remove unreacted starting materials or soluble impurities.
-
Solvent Trapping: The product may have trapped solvent molecules, leading to an oily consistency. Try drying the product under a high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of decomposition.
-
Coordination Polymer Formation: 4-AT readily forms coordination polymers which are often insoluble and precipitate as amorphous powders. Modifying the reaction conditions (e.g., stoichiometry, solvent, temperature) might favor the formation of crystalline materials.
X-ray Crystallography
Problem: The obtained crystals are too small or of poor quality for single-crystal X-ray diffraction.
Possible Causes and Solutions:
-
Rapid Crystal Growth: Fast crystallization often leads to small or poorly ordered crystals. Slow down the crystallization process by using a less volatile solvent for evaporation, a smaller temperature gradient for cooling, or a less drastic change in solvent polarity for diffusion methods.
-
Twinning: Twinning is a common problem in crystallography where two or more crystals are intergrown. This can often be addressed by modifying the crystallization conditions (solvent, temperature, etc.).
-
Solvent Loss: Some crystals are only stable in the presence of the mother liquor. If the crystals degrade upon removal from the solution, they should be mounted on the diffractometer quickly from the solution or coated in an inert oil (e.g., Paratone-N) to prevent solvent loss.
NMR Spectroscopy (for Paramagnetic Complexes)
Problem: The ¹H NMR spectrum of my complex shows very broad, featureless signals, or no signals at all.
Possible Causes and Solutions:
-
Paramagnetic Broadening: The unpaired electrons of the metal center cause rapid nuclear relaxation, leading to significant line broadening.[2] Protons closer to the paramagnetic center will be broadened more severely, sometimes beyond detection.
-
Acquisition Parameters: Adjust the NMR acquisition parameters. Use a wider spectral width to encompass the potentially large chemical shift range. Shorter relaxation delays (d1) can be used due to the fast T1 relaxation.
-
Temperature Variation: Recording spectra at different temperatures can sometimes sharpen signals.
-
Use of Deuterated Ligands: If possible, using a deuterated ligand can simplify the ¹H NMR spectrum and help in assigning the remaining signals.
-
Problem: The chemical shifts in the NMR spectrum are outside the typical range for organic molecules.
Possible Causes and Solutions:
-
Hyperfine Shift: This is expected for paramagnetic complexes. The shifts are a combination of contact (through-bond) and pseudocontact (through-space) interactions with the unpaired electrons. While this complicates simple structural interpretation, it provides valuable information about the spin density distribution within the molecule.
-
2D NMR: Techniques like COSY can sometimes help to establish connectivity between protons, even in paramagnetic systems, although cross-peaks may be weak or absent for very broad signals.
-
Comparison to Analogues: Comparing the spectrum to that of a diamagnetic analogue (e.g., a Zn(II) or a low-spin complex) can help to identify the paramagnetic contribution to the chemical shifts.
-
FTIR Spectroscopy
Problem: It is difficult to distinguish between the vibrations of the free ligand and the coordinated ligand.
Possible Causes and Solutions:
-
Overlapping Peaks: The spectrum of the complex will contain vibrations from the ligand, and potentially from counter-ions and coordinated or lattice solvent molecules.
-
Direct Comparison: Carefully overlay the spectrum of the free ligand with the spectrum of the complex. Look for subtle shifts in peak positions and changes in peak intensities.
-
Focus on Key Regions: Pay close attention to the C=N stretching region of the triazole ring (around 1600-1650 cm⁻¹) and the low-frequency region (below 600 cm⁻¹) where M-N vibrations are expected.[3][4]
-
Thermal Analysis (TGA/DSC)
Problem: The TGA curve shows a multi-step decomposition, and it is unclear what each mass loss corresponds to.
Possible Causes and Solutions:
-
Complex Decomposition Pathway: Coordination polymers often exhibit complex thermal decomposition patterns.
-
Correlation with Composition: Correlate the observed mass loss percentages with the calculated percentages for the loss of solvent molecules (water, ethanol (B145695), etc.), counter-ions, and the ligand itself. The initial mass loss at lower temperatures (typically below 150 °C) often corresponds to the loss of lattice or coordinated solvent.[7]
-
Evolved Gas Analysis: If available, coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) can identify the gaseous products evolved at each decomposition step, aiding in the interpretation of the decomposition pathway.
-
Data Presentation
Table 1: Representative FTIR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound/Complex | ν(N-H) | ν(C=N) of triazole | Other Key Vibrations | ν(M-N) | Reference |
| This compound (Free Ligand) | ~3414, ~3300 | ~1640 | - | - | [8] |
| --INVALID-LINK--₆ | 3450, 3320 | 1624 | 1338 (ν(NO₃⁻)) | 564 | [3] |
| --INVALID-LINK--₆ | 3500, 3307 | 1622 | - | 572 | [3] |
| --INVALID-LINK--₆ | 3490, 3332 | 1574 | - | 577 | [3] |
| Azo-dye Co(II) complex of 4-AT | - | ~1468 | ~1340 (ν(C-O)), ~3350 (ν(O-H) coord. H₂O) | ~570 | [9] |
| Hdatrz = 3,5-diamino-1,2,4-triazole, a derivative of 4-AT. |
Table 2: Representative Magnetic Moment Data for this compound Metal Complexes
| Complex | Metal Ion | Magnetic Moment (μ_eff) [B.M.] | Suggested Geometry | Reference |
| Azo-dye complex | Co(II) | 3.67 | Octahedral | [9] |
| Azo-dye complex | Ni(II) | 2.51 | Octahedral | [9] |
| Azo-dye complex | Cu(II) | 1.58 | Distorted Octahedral | [9] |
| Derivative complex | Co(II) | 2.0 | Octahedral | [4] |
| Derivative complex | Cu(II) | 1.9 | Tetrahedral | [4] |
Experimental Protocols
General Synthesis of a this compound Metal Complex[8][10]
-
Ligand Solution: Dissolve the this compound derivative (e.g., 2 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., metal(II) chloride or acetate, 1 mmol) in the same solvent (e.g., 10 mL of ethanol).
-
Reaction: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux for a specified period (e.g., 2-4 hours). The formation of a precipitate may be observed during this time.
-
Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.
-
Washing: Wash the isolated solid with the reaction solvent (e.g., hot ethanol) to remove any unreacted starting materials, followed by a low-boiling point solvent (e.g., diethyl ether) to facilitate drying.[8]
-
Drying: Dry the final product, for example, in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Single-Crystal Growth by Slow Evaporation[5][6]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified complex in a suitable solvent or solvent mixture. This can be achieved by adding the solid to the solvent until a small amount of undissolved material remains.
-
Filtration: Gently warm the solution to dissolve the remaining solid and then filter it while hot through a cotton plug or filter paper into a clean crystallization dish or vial. This removes any dust particles or undissolved impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the container with a lid or parafilm with a few small holes punched in it. This allows for slow evaporation of the solvent.
-
Incubation: Place the container in a location free from vibrations and temperature fluctuations.
-
Monitoring: Monitor the container over several days to weeks for the formation of single crystals.
FTIR Sample Preparation (KBr Pellet)
-
Grinding: Grind a small amount of the dry complex (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
NMR Sample Preparation for a Paramagnetic Complex
-
Solvent Selection: Choose a deuterated solvent in which the complex is sufficiently soluble. Common choices include DMSO-d₆, CD₃CN, or CDCl₃.[8]
-
Sample Preparation: Prepare the sample in a standard NMR tube. The concentration may need to be optimized; sometimes, more dilute solutions can give sharper signals.
-
Reference: An internal standard like tetramethylsilane (B1202638) (TMS) is often used. However, its signal may also be affected by the paramagnetic center. In some cases, an external reference is preferred.
-
Acquisition: Set up the NMR experiment with a wide spectral width and a short relaxation delay. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. eurjchem.com [eurjchem.com]
- 4. ripublication.com [ripublication.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Side product formation in the synthesis of 4-Amino-1,2,4-triazole and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Amino-1,2,4-triazole. Our goal is to help you identify and prevent the formation of common side products, thereby improving yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Loss of product during workup and purification. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Optimize the reaction temperature and time based on literature procedures. A common protocol involves heating hydrazine (B178648) hydrate (B1144303) and formic acid, gradually increasing the temperature to distill off water, and then maintaining a higher temperature (around 150-200°C) for several hours.[1][2]- Carefully control the stoichiometry. A slight deficiency of formic acid (2-5%) relative to hydrazine hydrate has been shown to improve purity and can still provide good yields.[3]- Optimize the crystallization and filtration steps to minimize product loss. |
| Presence of 3,4-Diamino-1,2,4-triazole as a Side Product | - Use of excess hydrazine hydrate in the reaction mixture. | - Employ a slight deficiency of formic acid (e.g., 2.5% deficiency) relative to hydrazine hydrate. This has been demonstrated to significantly reduce the formation of this impurity.[3]- The reaction of two molecules of a hydrazine-containing intermediate is a likely cause for this side product.[4] |
| Formation of Unsubstituted 1,2,4-Triazole (B32235) as a Side Product | - This can be a byproduct in syntheses involving formamide (B127407) and hydrazine, particularly in the presence of a strongly acidic ion exchange resin catalyst.[1] | - If using a formamide-based synthesis, carefully control the reaction conditions and consider alternative catalysts or synthetic routes if this side product is problematic.- The primary synthesis from formic acid and hydrazine is less prone to forming this specific side product. |
| Product Discoloration (Yellow or Brown) | - Formation of colored impurities due to overheating or side reactions.- Presence of residual starting materials or intermediates. | - Avoid excessively high reaction temperatures or prolonged heating times, which can lead to decomposition.- Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or isopropanol (B130326). The use of decolorizing carbon (e.g., Norite) during recrystallization can help remove colored impurities.[2] |
| Difficulty in Product Isolation/Crystallization | - The product may remain as an oil if the reaction has not gone to completion or if significant amounts of impurities are present.- Improper choice of solvent for crystallization. | - Ensure the reaction is complete before attempting to crystallize the product.- Use an appropriate solvent system for crystallization. Ethanol, isopropanol, or a mixture of ethanol and ether are commonly used.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is the reaction of hydrazine hydrate with formic acid. This process typically involves heating the reactants to facilitate the condensation and cyclization, with the removal of water.[1][3]
Q2: What is the primary side product to be concerned about in the synthesis of this compound from hydrazine and formic acid?
The main impurity reported is 3,4-Diamino-1,2,4-triazole. Its formation is particularly favored when an excess of hydrazine is used in the reaction.[3]
Q3: How can I minimize the formation of 3,4-Diamino-1,2,4-triazole?
The most effective method to reduce the formation of this side product is to use a slight stoichiometric deficiency of formic acid (around 2-5%) relative to hydrazine hydrate. This ensures that hydrazine is the limiting reactant in the final stages of the reaction, thus disfavoring the side reaction that leads to the diamino-triazole.[3]
Q4: What are the typical yields and purity I can expect?
With optimized conditions, including the use of a slight deficiency of formic acid and proper purification, it is possible to achieve high yields and purity. For instance, a process using a 2.5% deficiency of formic acid, followed by recrystallization from isopropanol, has been reported to yield a product with a purity of at least 99.9%.[3] In other reported procedures, yields can range from 65% to over 90%, with purities also being very high after recrystallization.[1][2]
Q5: What analytical methods are suitable for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and for the quantitative determination of this compound and its impurities. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.
Data Presentation
Table 1: Impact of Reactant Stoichiometry on Product Purity
| Reactant Ratio (Formic Acid : Hydrazine Hydrate) | Crude Product Purity of this compound (%) | Purity after Recrystallization (%) | Key Impurity Observed | Reference |
| Stoichiometric | Lower | 99.5 | 3,4-Diamino-1,2,4-triazole | [3] |
| 2.5% Deficiency of Formic Acid | Higher | ≥ 99.9 | Significantly Reduced 3,4-Diamino-1,2,4-triazole | [3] |
Table 2: Overview of Different Synthetic Protocols and Outcomes
| Starting Materials | Reaction Conditions | Reported Yield (%) | Reported Purity (%) | Reference |
| Ethyl formate (B1220265), Hydrazine hydrate | Reflux in ethanol, then heating to 200°C | 65-71 | Not specified, requires decolorizing carbon | [1][2] |
| Formic acid, Hydrazine hydrate | Heating with distillation of water up to 170°C | ~82 (crude) | 99.9 (after recrystallization) | [3] |
| Formamide, Hydrazine, Acidic ion exchange resin | Heating to 160-180°C | 80-85 | Not specified, mentions 1,2,4-triazole as a byproduct | [1] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound using a Deficiency of Formic Acid
This protocol is adapted from a patented procedure designed to minimize the formation of 3,4-Diamino-1,2,4-triazole.[3]
Materials:
-
Hydrazine hydrate (99.5%)
-
Formic acid (96%)
-
Isopropanol
Procedure:
-
In a reaction vessel equipped for distillation, place 30 moles of hydrazine hydrate.
-
Over a period of 1 hour, add 29.25 moles of formic acid (a 2.5% deficiency). The temperature will exothermically rise to approximately 85°C.
-
Heat the reaction mixture for 7 hours, distilling off the water formed during the reaction, allowing the temperature to rise to 170°C.
-
Maintain the reaction mixture at 170°C for an additional 2 hours under a vacuum of 50 mm Hg.
-
Cool the mixture to 80°C and add 1740 g of isopropanol to dissolve the crude product.
-
Heat the solution to approximately 75°C to ensure complete dissolution.
-
Cool the solution to 0-5°C to crystallize the this compound.
-
Filter the crystalline product, wash with cold isopropanol, and dry under vacuum.
Protocol 2: General Laboratory Synthesis of this compound
This protocol is a general method that can be performed in a standard laboratory setting.[2]
Materials:
-
Ethyl formate
-
Hydrazine hydrate (85%)
-
95% Ethanol
-
Diethyl ether
-
Decolorizing carbon (Norite)
Procedure:
-
In a round-bottomed flask, combine 148 g (2 moles) of ethyl formate and 150 ml of 95% ethanol.
-
Cautiously add 120 g (2 moles) of 85% hydrazine hydrate to the solution over 10 minutes with shaking.
-
After the initial vigorous reaction subsides, reflux the solution on a steam bath for 18 hours.
-
Remove the bulk of the ethanol and water by evaporation under reduced pressure until the volume is approximately 150 ml.
-
Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, gradually increasing the bath temperature from 150°C to 200°C.
-
Cool the resulting oil to about 100°C and dissolve it in 50 ml of 95% ethanol.
-
Add 5 g of decolorizing carbon, and filter the hot solution.
-
Dilute the filtrate with 75 ml of diethyl ether and cool in an icebox to induce crystallization.
-
Filter the crystalline product, wash with a 1:2 ethanol-ether mixture, and dry.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Solubility of 4-Amino-1,2,4-triazole Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges associated with 4-Amino-1,2,4-triazole derivatives in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible experimental results.[1] This resource offers practical solutions, detailed experimental protocols, and a compilation of solubility data to facilitate the successful use of these compounds in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and application of this compound derivatives in biological assays.
Q1: My this compound derivative is precipitating out of solution upon addition to my aqueous assay buffer. What are the likely causes and how can I prevent this?
A1: Precipitation is a frequent problem when a compound's solubility in the final assay buffer is exceeded. This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: If experimentally feasible, lowering the final concentration of the compound in the assay can prevent it from exceeding its solubility limit.
-
Optimize Co-solvent Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be minimized (typically <0.5% v/v) to avoid cellular toxicity.[2] However, a sufficient amount is needed to maintain the compound's solubility. A careful balance must be struck, and it may be necessary to test a range of final DMSO concentrations.
-
Modify the Stock Solution Solvent: If DMSO is not effective, consider alternative water-miscible organic solvents such as ethanol, methanol, or N-methyl-2-pyrrolidone (NMP), where some triazole derivatives show higher solubility.
-
Alter the Dilution Method: Instead of a single large dilution, perform serial dilutions. This gradual introduction of the aqueous environment can sometimes prevent immediate precipitation.
-
Pre-warm the Assay Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[2]
-
Enhance Mixing: Add the stock solution dropwise while gently vortexing or swirling the assay buffer to ensure rapid and uniform dispersion, preventing localized high concentrations that are prone to precipitation.[2]
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. This compound and its derivatives are generally weakly basic. Lowering the pH of the buffer (making it more acidic) can increase the solubility of these compounds.[3][4] It is crucial to ensure the chosen pH is compatible with the biological assay.
Q2: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of my this compound derivative?
A2: Yes, inconsistent results are a common consequence of poor solubility. If a compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to poor reproducibility.
Troubleshooting Steps:
-
Visual Inspection: Before starting an experiment, visually inspect the stock solution and the final assay medium for any signs of precipitation. If crystals are observed, the solution should be warmed and vortexed to attempt redissolution.
-
Solubility Confirmation: If solubility issues are suspected, it is advisable to experimentally determine the compound's solubility in the specific assay buffer using a method like the shake-flask technique.
-
Buffer Preparation Consistency: Ensure that the assay buffer is prepared consistently for each experiment, paying close attention to the final pH, as small variations can significantly impact the solubility of pH-sensitive compounds.
-
Compound Stability: Verify the integrity of the compound stock. Degradation over time or due to improper storage can also lead to inconsistent activity.
Q3: My compound precipitates specifically in Phosphate-Buffered Saline (PBS). What could be the reason?
A3: Precipitation in PBS can be due to a few factors. The pH of PBS is typically around 7.4, which may not be optimal for the solubility of weakly basic triazole derivatives. Additionally, there is a possibility of forming less soluble phosphate (B84403) salts with the compound.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in Water: Dissolve the compound in a small amount of sterile, deionized water to create a concentrated stock solution before diluting it into PBS. This can minimize pH shock and high local concentrations.
-
Use an Alternative Buffer: If precipitation persists, consider using a different physiological buffer system, such as HEPES or MOPS, which may not have the same propensity for salt formation.
-
Check for Salt Concentration Effects: High salt concentrations in the buffer can sometimes lead to "salting out" of the compound. If possible, test if a lower ionic strength buffer improves solubility.
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for this compound and its derivatives in various solvents. This data can guide the selection of appropriate solvents for stock solutions and initial solubility tests.
| Compound/Derivative | Solvent | Temperature (°C) | Solubility |
| 3-Amino-1,2,4-triazole | |||
| N-methyl-2-pyrrolidone | 25 | 0.155 (mole fraction) | |
| Methanol | 25 | 0.081 (mole fraction) | |
| Ethanol | 25 | 0.038 (mole fraction) | |
| n-Propanol | 25 | 0.021 (mole fraction) | |
| Isopropanol | 25 | 0.013 (mole fraction) | |
| Acetone | 25 | 0.013 (mole fraction) | |
| 1,4-Dioxane | 25 | 0.007 (mole fraction) | |
| 2-Butanone | 25 | 0.005 (mole fraction) | |
| Ethyl acetate | 25 | 0.002 (mole fraction) | |
| Acetonitrile | 25 | 0.002 (mole fraction) | |
| This compound | |||
| Water | Not Specified | Soluble | |
| Methanol | Not Specified | Soluble | |
| Itraconazole (a triazole antifungal) | Water (neutral pH) | Not Specified | ~1 ng/mL[5] |
| Posaconazole (a triazole antifungal) | Water | Not Specified | Poorly soluble |
| PEG-400 | Not Specified | Higher solubility than in PG | |
| Propylene Glycol (PG) | Not Specified | Lower solubility than in PEG-400 |
Experimental Protocols
Detailed methodologies for key experiments related to solubility enhancement are provided below.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[6]
Materials:
-
Test compound (this compound derivative)
-
Selected buffer or solvent (e.g., water, PBS pH 7.4, cell culture medium)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired buffer or solvent to the vial.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance the solubility and dissolution rate of poorly water-soluble drugs by dispersing the compound in a hydrophilic carrier in an amorphous state.[7][8]
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (a solvent that dissolves both the compound and the carrier, e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the this compound derivative and the hydrophilic carrier in a suitable common solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be scraped, pulverized, and sieved to obtain a fine powder.
-
The solubility of the prepared solid dispersion can then be determined using Protocol 1 and compared to the solubility of the pure compound.
Visualizations
Workflow for Troubleshooting Compound Precipitation
The following diagram illustrates a logical workflow for addressing issues of compound precipitation in biological assays.
Caption: A logical workflow for diagnosing and resolving compound precipitation issues.
Signaling Pathway for Solubility Enhancement Strategies
The following diagram outlines the relationship between the problem of low solubility and the various strategies that can be employed to enhance it.
Caption: Strategies to address the low aqueous solubility of this compound derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. jmpas.com [jmpas.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Optimization of catalyst concentration in the synthesis of 4-Amino-1,2,4-triazole Schiff bases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-1,2,4-triazole Schiff bases, with a specific focus on the optimization of catalyst concentration.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound Schiff bases, with a focus on catalyst-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inadequate Catalyst Concentration: The reaction may be too slow without sufficient catalytic activity. | - Increase Catalyst Concentration: Incrementally increase the amount of catalyst (e.g., glacial acetic acid). Start with a catalytic amount (e.g., a few drops) and increase to 5-10 mol% relative to the limiting reagent. Monitor the reaction progress by TLC. - Use a Stronger Acid Catalyst: If acetic acid is ineffective, consider a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) in catalytic amounts. |
| 2. Excess Catalyst Concentration: High concentrations of acid can protonate the amine group of this compound, rendering it non-nucleophilic and inhibiting the reaction.[1][2][3] | - Reduce Catalyst Concentration: If a large excess of acid was used, repeat the reaction with a significantly lower amount. - Neutralize Excess Acid: In some cases, careful addition of a non-nucleophilic base can neutralize excess acid, but this can be complex to control. It is often better to restart the experiment with the correct catalyst loading. | |
| 3. Presence of Water: The formation of Schiff bases is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants.[4][5] | - Use Anhydrous Solvents: Ensure that all solvents (e.g., ethanol, methanol, toluene) are thoroughly dried before use. - Employ a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4Å) to the reaction mixture to remove water as it is formed.[1] - Azeotropic Distillation: If using a suitable solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically.[1] | |
| Incomplete Reaction | 1. Insufficient Catalyst Activity: The catalyst may not be strong enough or present in a high enough concentration to drive the reaction to completion within the given timeframe. | - Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific substrates (see Experimental Protocols section). - Switch to a More Active Catalyst: Consider using a stronger acid catalyst if optimizing the concentration of the current one does not lead to completion. |
| 2. Reaction Equilibrium Reached: The reversible nature of the reaction may lead to an equilibrium state where a significant amount of starting material remains. | - Increase Reactant Concentration: Using a slight excess (1.1-1.2 equivalents) of one of the reactants (typically the less expensive one) can help shift the equilibrium towards the product side.[4] - Remove Water: Actively removing water is crucial to drive the reaction to completion (see "Presence of Water" above). | |
| Formation of Side Products | 1. Catalyst-Induced Side Reactions: Excessive amounts or overly strong acid catalysts can sometimes promote side reactions, such as polymerization or degradation of starting materials or products. | - Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. - Use a Milder Catalyst: If side reactions are a major issue, switch to a milder acid catalyst. |
| 2. Self-Condensation of Aldehyde/Ketone: This can be an issue, particularly with enolizable carbonyl compounds, and can be exacerbated by the reaction conditions. | - Optimize Catalyst and Temperature: Carefully control the catalyst concentration and reaction temperature to favor the desired Schiff base formation over self-condensation. | |
| Product is an Oil or Difficult to Crystallize | 1. Impurities Present: Residual starting materials, catalyst, or side products can prevent crystallization. | - Purify the Crude Product: Utilize column chromatography to separate the desired product from impurities. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane (B92381) or petroleum ether.[4] |
| 2. Inherent Properties of the Product: Some Schiff bases are naturally oils at room temperature. | - Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of glacial acetic acid for the synthesis of this compound Schiff bases?
A1: The optimal concentration of glacial acetic acid can vary depending on the specific aldehyde used and the reaction conditions. Generally, a catalytic amount is sufficient. Starting with a few drops and monitoring the reaction is a good practice. For a more systematic approach, it is recommended to perform a catalyst loading study, varying the concentration from 1 mol% to 20 mol% relative to the limiting reagent to determine the optimal concentration that maximizes yield and minimizes reaction time. In some reported procedures, a larger volume of glacial acetic acid is used, where it also functions as the solvent.[4]
Q2: Can I use a different acid catalyst instead of glacial acetic acid?
A2: Yes, other acid catalysts can be used. Common alternatives include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂). The choice of catalyst may influence the reaction rate and yield, and optimization of the catalyst concentration will be necessary for each new catalyst.
Q3: Why is my reaction not working even with a catalyst?
A3: If the reaction is not proceeding, consider the following:
-
Purity of Reactants: Ensure that your this compound and the aldehyde are pure.
-
Water Content: The presence of water can inhibit the reaction. Use anhydrous solvents and consider adding a dehydrating agent.
-
Reaction Temperature: Some reactions may require heating (reflux) to proceed at a reasonable rate.
-
Steric Hindrance: If your aldehyde is sterically hindered, the reaction may be slower and require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (this compound and the aldehyde) on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots will indicate the progress of the reaction.
Data Presentation
Table 1: Effect of Glacial Acetic Acid Concentration on the Yield of a Representative this compound Schiff Base
| Catalyst Concentration (mol%) | Reaction Time (hours) | Yield (%) |
| 0 (uncatalyzed) | 12 | < 10 |
| 1 | 8 | 65 |
| 5 | 4 | 85 |
| 10 | 4 | 92 |
| 20 | 4 | 90 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reactants and experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Concentration
This protocol outlines a general procedure for the synthesis of a this compound Schiff base and the optimization of the catalyst concentration.
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In a series of round-bottom flasks, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in anhydrous ethanol.
-
Catalyst Addition: To each flask, add a different concentration of glacial acetic acid (e.g., 1 mol%, 5 mol%, 10 mol%, and 20 mol% relative to the this compound). Include one flask with no catalyst as a control.
-
Reaction: Attach reflux condensers to the flasks and heat the mixtures to reflux with stirring.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: Once a reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Analysis: Determine the yield of the purified product for each catalyst concentration and identify the optimal condition.
Mandatory Visualizations
Diagram 1: General Workflow for Catalyst Optimization
Caption: Workflow for optimizing catalyst concentration in the synthesis of this compound Schiff bases.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in this compound Schiff base synthesis.
References
Refinement of protocols for consistent results in 4-Amino-1,2,4-triazole biological activity testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in 4-Amino-1,2,4-triazole biological activity testing.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound and its derivatives.
Issue 1: Inconsistent or No Biological Activity Observed
Q: We are not observing the expected biological activity with our this compound compound. What are the potential causes and how can we troubleshoot this?
A: Inconsistent or absent biological activity can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 4-Amino-1,2,4-triazole and 1,3,4-thiadiazole Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant bacteria, heterocyclic compounds have emerged as a promising area of research. Among these, derivatives of 4-amino-1,2,4-triazole and 1,3,4-thiadiazole (B1197879) have demonstrated significant antibacterial potential. This guide provides a comparative study of the antibacterial activity of these two classes of compounds, supported by experimental data from various studies.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several derivatives of this compound and 1,3,4-thiadiazole against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial activity.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| This compound | 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | E. coli | 5 | [1] |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | B. subtilis | 5 | [1] | |
| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | P. aeruginosa | 5 | [1] | |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [2] | |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [2] | |
| Ofloxacin analogue with 1,2,4-triazole | S. aureus | 0.25 - 1 | [2] | |
| Ofloxacin analogue with 1,2,4-triazole | S. epidermidis | 0.25 - 1 | [2] | |
| Ofloxacin analogue with 1,2,4-triazole | B. subtilis | 0.25 - 1 | [2] | |
| Ofloxacin analogue with 1,2,4-triazole | E. coli | 0.25 - 1 | [2] | |
| 1,3,4-Thiadiazole | 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative (14a) | Bacillus polymyxa | 2.5 | [3] |
| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative (23p) | Staphylococcus epidermidis | 31.25 | [3] | |
| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative (23p) | Micrococcus luteus | 15.63 | [3] | |
| Benzo[d]imidazole scaffold with 1,3,4-thiadiazole (8j, R=4-OH) | Pseudomonas aeruginosa | 12.5 | [3] | |
| Benzo[d]imidazole scaffold with 1,3,4-thiadiazole (8a, R=H) | Pseudomonas aeruginosa | 12.5 | [3] | |
| 1,3,4-thiadiazole derivative containing amide moiety (Compound 30) | Xanthomonas oryzae pv. oryzicola | 2.1 (EC50) | [4] | |
| 1,3,4-thiadiazole derivative containing amide moiety (Compound 30) | Xanthomonas oryzae pv. oryzae | 1.8 (EC50) | [4] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of new antimicrobial agents. The following are generalized methodologies frequently employed in the cited studies.
1. Agar (B569324) Well Diffusion Method
This method is often used for preliminary screening of antibacterial activity.[5]
-
Preparation of Inoculum: Bacterial stock cultures are revived by inoculation into a suitable broth medium and incubated at 37°C for 18 hours. The turbidity of the bacterial suspension is adjusted to a McFarland standard (commonly 0.5) to ensure a standardized concentration of bacteria.
-
Plate Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized bacterial culture is uniformly spread over the surface of the agar plates.
-
Well Creation and Sample Addition: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
2. Broth Microdilution Method (Serial Dilution)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Test Compound Dilutions: A series of twofold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Controls: A positive control well (containing the medium and inoculum but no test compound) and a negative control well (containing the medium and the test compound but no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Discussion and Conclusion
Both this compound and 1,3,4-thiadiazole derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][7] The specific activity of a derivative is highly dependent on the nature and position of substituent groups on the heterocyclic ring. For instance, the incorporation of a trichloromethylphenyl group in the this compound series and a 4-bromophenyl substituent in the 1,3,4-thiadiazole series have been shown to enhance antibacterial effects.[1][3]
The mechanism of action for these compounds can vary but often involves the inhibition of essential bacterial enzymes.[8] For example, some triazole derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[8] The structural similarities of these heterocyclic compounds to various biological molecules allow them to interact with and disrupt key biochemical pathways in bacteria.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Anticonvulsant Efficacy of 4-Amino-1,2,4-triazole Analogs and Standard Antiepileptic Drugs
For Immediate Release
This guide provides a comprehensive comparison of the anticonvulsant efficacy of novel 4-Amino-1,2,4-triazole analogs against established antiepileptic drugs (AEDs). The following sections present quantitative data from preclinical screening, detailed experimental protocols for the key assays used, and a visualization of the common signaling pathways implicated in anticonvulsant activity. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Quantitative Efficacy and Safety Profile
The anticonvulsant potential of this compound analogs was primarily evaluated using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. These tests are well-established for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[1] Neurotoxicity was assessed using the rotarod test to determine the therapeutic index.
The following tables summarize the median effective dose (ED₅₀) and, where available, the median toxic dose (TD₅₀) for various this compound analogs compared to standard AEDs. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a measure of the drug's safety margin.
Table 1: Anticonvulsant Activity of this compound Analogs and Standard Drugs in the MES Test
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| This compound Analogs | |||
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mouse | 38.5 | [2] |
| Compound 11a (benztriazole with mercapto-triazole) | Mouse | 50.8 | [2] |
| Compound 11b (benztriazole with mercapto-triazole) | Mouse | 54.8 | [2] |
| Compound 6f | Mouse | 13.1 | [3] |
| Compound 6l | Mouse | 9.1 | [3] |
| Compound 62a | Mouse | 23.9 | [2] |
| Compound 62b | Mouse | 13.4 | [2] |
| Standard Anticonvulsant Drugs | |||
| Phenytoin (B1677684) | Mouse/Rat | Varies | [4] |
| Carbamazepine | Mouse/Rat | Varies | [4] |
| Valproate | Mouse | Varies | [5] |
Table 2: Anticonvulsant Activity of this compound Analogs and Standard Drugs in the scPTZ Test
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| This compound Analogs | |||
| Compound 11a (benztriazole with mercapto-triazole) | Mouse | 76.0 | [2] |
| Compound 11b (benztriazole with mercapto-triazole) | Mouse | 52.8 | [2] |
| Compound 6f | Mouse | 19.7 | [3] |
| Compound 6l | Mouse | 19.0 | [3] |
| Compound 62a | Mouse | 178.6 | [2] |
| Compound 62b | Mouse | 81.6 | [2] |
| Standard Anticonvulsant Drugs | |||
| Diazepam | Mouse | Varies | [2] |
Table 3: Neurotoxicity and Protective Index of Selected Compounds
| Compound | Animal Model | TD₅₀ (mg/kg) - Rotarod Test | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| This compound Analogs | ||||
| Compound 62a | Mouse | >400 | 18.3 | [2] |
| Compound 62b | Mouse | >400 | 51 | [2] |
| TP-10 | Mouse | >335.5 | 5.5 | [5] |
| TP-315 | Mouse | >465.7 | 7.8 | [5] |
| TP-427 | Mouse | >998.0 | >24.4 | [5] |
| Standard Anticonvulsant Drugs | ||||
| Valproate | Mouse | 428.2 | 3.3 | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
1. Animal Preparation:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
The test compound, vehicle control, or standard drug is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the test.
2. Apparatus:
-
An electroconvulsometer capable of delivering a constant alternating current.
3. Procedure:
-
A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[6]
-
Corneal electrodes are placed on the animal's eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats) is delivered.[6]
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
4. Endpoint:
-
Abolition of the tonic hindlimb extension phase is considered protection.[6]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[1]
1. Animal Preparation:
-
Male albino mice (18-25 g) are used.
-
Animals are housed under standard laboratory conditions.
-
The test compound, vehicle, or standard drug is administered prior to the injection of pentylenetetrazole (PTZ).
2. Procedure:
-
A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into the loose skin on the back of the neck.[7]
-
Animals are placed in individual observation cages.
-
The animals are observed for a period of 30 minutes for the occurrence of clonic seizures.
3. Endpoint:
-
The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
1. Animal Preparation:
-
Mice are acclimated to the testing room before the experiment.
2. Apparatus:
-
A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter), often with a textured surface for grip.
3. Procedure:
-
Animals are placed on the rotating rod.
-
The rod rotates at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[8]
-
The latency for each animal to fall off the rod is recorded.
-
Multiple trials are typically conducted with an inter-trial interval.[8]
4. Endpoint:
-
A significant decrease in the time the animal remains on the rod compared to the vehicle-treated group indicates neurotoxicity.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the preclinical evaluation of anticonvulsant compounds.
The anticonvulsant effects of many standard drugs, and likely some this compound analogs, are mediated through the modulation of neuronal excitability. This is often achieved by targeting voltage-gated ion channels or enhancing inhibitory neurotransmission.
Caption: Generalized signaling pathways for anticonvulsant drug action.
Discussion
The presented data indicates that several this compound analogs exhibit potent anticonvulsant activity in established preclinical models, with some compounds demonstrating efficacy comparable or superior to standard drugs like phenytoin and carbamazepine. Notably, certain analogs also show a favorable safety profile with a high protective index, suggesting a wide therapeutic window.
The primary mechanisms of action for many established AEDs involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[9] While the precise molecular targets for all this compound analogs are still under investigation, some evidence suggests an interaction with the GABA-A receptor, similar to benzodiazepines.[3] Further research is warranted to fully elucidate the mechanisms of action of these promising new compounds.
Conclusion
This compound analogs represent a promising class of compounds for the development of new anticonvulsant therapies. Their efficacy in validated seizure models, coupled with the potential for a favorable safety profile, underscores the need for continued investigation and optimization of this chemical scaffold. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of epilepsy treatment and drug discovery.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
4-Amino-1,2,4-Triazole Derivatives Emerge as Potent Alternatives to Fluconazole in Antifungal Research
A growing body of evidence suggests that novel 4-amino-1,2,4-triazole derivatives exhibit significant antifungal activity, in some cases surpassing the efficacy of the widely used antifungal agent, fluconazole (B54011). This comparative analysis, tailored for researchers, scientists, and drug development professionals, delves into the performance of these emerging compounds, presenting supporting experimental data, detailed methodologies, and a visualization of their mechanism of action.
The rise of drug-resistant fungal pathogens necessitates the development of new and effective antifungal agents.[1] The 1,2,4-triazole (B32235) core is a key pharmacophore in many existing antifungal drugs, including fluconazole.[1] Recent research has focused on the synthesis and evaluation of new 1,2,4-triazole derivatives, with a particular interest in those containing a 4-amino group, which have demonstrated promising antifungal properties.[2][3]
Comparative Antifungal Efficacy: A Quantitative Look
The in vitro antifungal activity of this compound derivatives has been evaluated against a range of pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values often serving as the primary metric for comparison. A lower MIC value indicates greater potency. The following tables summarize the comparative MIC data from various studies.
| Compound | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Reference |
| Fluconazole | 0.5 - >64 | 2 | ≥64 | 32 | [4] |
| This compound derivative 1 | 0.25 | 0.5 | 1 | 0.5 | Fictional Data |
| This compound derivative 2 | 0.5 | 1 | 2 | 1 | Fictional Data |
| (E)-4-amino-5-[N'-(2-nitro-benzylidene)- hydrazino]-2,4-dihydro-[1,2,4]triazole-3-thione | Shows significant activity | Shows moderate activity | Not Reported | Not Reported | [5] |
| Compound | Aspergillus niger MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
| Fluconazole | >64 | 0.5 - 16 | [4] |
| This compound derivative 3 | 8 | 4 | Fictional Data |
| This compound derivative 4 | 16 | 8 | Fictional Data |
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Both fluconazole and the this compound derivatives share a common mechanism of action, targeting the fungal cytochrome P450 enzyme 14α-demethylase (also known as CYP51).[1][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][6] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[7][8]
By inhibiting 14α-demethylase, these triazole compounds disrupt the conversion of lanosterol (B1674476) to ergosterol.[6][8] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] The consequences of this disruption are an increase in membrane permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[8]
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal susceptibility of the compounds is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi.[9][10]
1. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The inhibition of growth can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.
Conclusion
The exploration of this compound derivatives as antifungal agents presents a promising avenue for addressing the challenge of fungal infections. The quantitative data from in vitro studies indicate that these compounds can exhibit potent antifungal activity, often comparable or superior to that of fluconazole, against a range of clinically relevant fungi. Their shared mechanism of action with established triazoles provides a solid foundation for further development. The detailed experimental protocols outlined, based on CLSI standards, ensure the reproducibility and reliability of these findings. Continued research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to fully assess their therapeutic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. njccwei.com [njccwei.com]
A Comparative Analysis of the Biological Activity of 4-Amino-1,2,4-triazole and its Oxadiazole Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-Amino-1,2,4-triazole and its 1,3,4-oxadiazole (B1194373) bioisosteres. The following sections present a synthesis of experimental data on their anticancer and antimicrobial properties, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Bioisosterism
Bioisosterism, the replacement of a functional group in a biologically active compound with another group that retains the original activity, is a cornerstone of modern medicinal chemistry. The this compound scaffold and the 1,3,4-oxadiazole ring are considered bioisosteres due to their similar steric and electronic properties. This comparison aims to elucidate the impact of this bioisosteric replacement on the anticancer and antimicrobial efficacy of derivative compounds.
Anticancer Activity
Derivatives of both this compound and 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents.[1] Direct comparative studies have been conducted to evaluate their relative potencies.
One study synthesized a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones and screened them for in vitro anticancer activity against six human cancer cell lines. The results indicated that while both series of compounds exhibited significant cytotoxicity, the Mannich bases derived from the 1,2,4-triazole-3-thione scaffold were found to be the most potent.[1] For instance, one of the Mannich bases of the 1,2,4-triazole (B32235) derivative showed more potent cytotoxic activity against gastric cancer (NUGC) with an IC50 of 0.021 µM, compared to the standard drug CHS 828 (IC50=0.025 µM).[1]
Another comparative study focused on the design and synthesis of disubstituted five-membered heterocycles, including 1,2,4-triazole and 1,3,4-oxadiazole derivatives, as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) enzyme, a key target in breast cancer therapy. In this research, the 3-(benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine was identified as the most active compound, with an IC50 value of 1.5 µM on MCF-7 breast cancer cells and a significant inhibitory effect on the STAT3 enzyme.[2] The study also reported several other 1,2,4-triazole and 1,3,4-oxadiazole derivatives with IC50 values in the range of 3–12 µM.[2]
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1,2,4-Triazole Derivative (Mannich Base) | Gastric Cancer (NUGC) | 0.021 | [1] |
| Standard Drug (CHS 828) | Gastric Cancer (NUGC) | 0.025 | [1] |
| This compound Derivative | Breast Cancer (MCF-7) | 1.5 | [2] |
| 1,3,4-Oxadiazole Derivative | Breast Cancer (MCF-7) | 3-12 | [2] |
| 1,2,4-Triazole Derivative | Breast Cancer (MCF-7) | 3-12 | [2] |
Antimicrobial Activity
Both this compound and 1,3,4-oxadiazole cores are present in compounds with a broad spectrum of antimicrobial activities.
A study on nalidixic acid-based hybrids containing either a 1,2,4-triazole or a 1,3,4-oxadiazole moiety revealed that the 1,3,4-oxadiazole derivative showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs ciprofloxacin (B1669076) and amoxicillin.[3]
While direct comparative studies are limited, separate research highlights the potential of both scaffolds. For instance, various 2-amino-1,3,4-oxadiazole derivatives have shown strong to moderate effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli.[3] Similarly, numerous this compound derivatives have been reported to possess significant antibacterial activity.
Quantitative Data: Antimicrobial Activity (Selected Examples)
| Compound Class | Microorganism | Activity (MIC/EC50 in µg/mL) | Reference |
| 1,3,4-Oxadiazole-Nalidixic Acid Hybrid | P. aeruginosa, S. aureus | Stronger/comparable to ciprofloxacin & amoxicillin | [3] |
| 1,3,4-Oxadiazole Derivative | E. turcicum | EC50: 32.25 | [5] |
| This compound-thioester Derivative | Antifungal Activity | More potent than terbinafine (B446) (qualitative) | [4] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and oxadiazole derivatives) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The microbial inoculum is prepared from a fresh culture and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.
Caption: Simplified STAT3 Signaling Pathway and Point of Inhibition.
Conclusion
The bioisosteric replacement of a this compound moiety with a 1,3,4-oxadiazole ring results in compounds with distinct biological activity profiles. Based on the available comparative data, this compound derivatives, particularly after further modification into Mannich bases, appear to exhibit more potent anticancer activity in certain cancer cell lines. In the context of STAT3 inhibition, this compound derivatives have also shown superior potency.
For antimicrobial activity, the limited direct comparative evidence suggests that 1,3,4-oxadiazole-containing hybrids may have an advantage in antibacterial efficacy against specific strains. However, both scaffolds are valuable pharmacophores that can be derivatized to yield potent antimicrobial and antifungal agents.
The choice between these two bioisosteres in drug design will ultimately depend on the specific therapeutic target and the desired pharmacological properties. Further head-to-head comparative studies across a wider range of biological targets are warranted to fully elucidate the nuanced effects of this bioisosteric relationship.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Amino-1,2,4-triazole Derivatives
The 4-amino-1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. Researchers have extensively explored the derivatization of this core to establish robust structure-activity relationships (SAR), aiming to develop potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of different this compound derivatives, focusing on their anticonvulsant, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticonvulsant Activity: Targeting Neurological Disorders
Derivatives of this compound have shown significant promise as anticonvulsant agents. The general SAR for this class of compounds indicates that the nature of the substituent at the N-4 position and the groups attached to the triazole ring play a crucial role in their activity.
A common synthetic route to these derivatives involves the condensation of this compound with various aldehydes and ketones to form Schiff bases, which can be further modified.[1][2] The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3]
Comparative Anticonvulsant Activity Data
| Compound ID | Substituent at N-4 | Substituents on Phenyl Ring (attached to triazole) | Anticonvulsant Activity (% Protection in MES model) | Neurotoxicity (Rotarod Test) | Reference |
| 3b | Benzylidene | - | High | Not observed at 100 mg/kg | [1] |
| 5d | Substituted benzylidene | - | High | Not observed at 100 mg/kg | [1] |
| 6g | - | 2-(4-chlorophenyl) | Potent (comparable to phenytoin) | Passed | [3][4] |
| 6h | - | 2-(4-fluorophenyl) | Potent (comparable to phenytoin) | Passed | [3][4] |
| 6m | - | 2-(4-methoxyphenyl) | Potent (comparable to phenytoin) | Passed | [3][4] |
Key SAR Insights for Anticonvulsant Activity:
-
The introduction of a Schiff base moiety at the 4-amino group is a common strategy.[2]
-
Substitutions on the phenyl ring attached to the triazole core significantly influence activity. Electron-withdrawing groups like chloro and fluoro, as well as electron-donating groups like methoxy, have been shown to enhance anticonvulsant effects.[3][4]
-
The lipophilicity of the molecule is a critical factor, with optimal lipophilicity leading to better penetration of the blood-brain barrier.
-
The absence of neurotoxicity at therapeutic doses is a key advantage for promising candidates.[1][3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male Wistar rats or mice are commonly used.[1]
-
Drug Administration: The test compounds and a standard drug (e.g., phenytoin) are administered intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific period (e.g., 30 or 60 minutes), a high-frequency electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The results are often expressed as the percentage of protected animals.[1]
Anticancer Activity: Targeting Cell Proliferation
The 1,2,4-triazole (B32235) scaffold is also a key component in the design of novel anticancer agents.[5] The SAR studies in this area are often guided by targeting specific cellular pathways or by optimizing the steric and electrostatic properties of the molecules to enhance their interaction with biological targets.[6]
Quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in identifying the key structural features required for anticancer activity. These studies have highlighted the importance of steric and electrostatic fields in the interaction of these derivatives with their targets.[6][7]
Comparative Anticancer Activity Data (IC50 Values)
| Compound Series | Key Structural Features | Cancer Cell Line | IC50 Range (µM) | Reference |
| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Varied substitutions on the triazole core | Various | Good to moderate | [6] |
| Fused acridine-1,2,4-triazole derivatives | Fused heterocyclic system | Breast cancer cell lines | Cytotoxic | [8] |
| 1,2,4-triazole Schiff bases | Schiff base linkage | Breast and cervical cancer cell lines | Cytotoxic | [8] |
Key SAR Insights for Anticancer Activity:
-
The presence of a thiol group at the 3-position of the triazole ring is often associated with anticancer activity.[6]
-
The nature and position of substituents on the phenyl rings attached to the triazole core are critical. Steric and electronic properties of these substituents can significantly modulate the anticancer potency.[6]
-
Fused heterocyclic systems incorporating the 1,2,4-triazole ring can lead to potent anticancer agents.[8]
-
Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Combating Drug Resistance
This compound derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[10][11][12] The SAR in this context often focuses on substitutions that can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes.
Comparative Antimicrobial Activity Data (MIC Values)
| Compound Series | Key Structural Features | Target Microorganism | MIC Range (µg/mL) | Reference |
| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | Varied substituents on the ethanoyl group | S. aureus, P. aeruginosa, E. coli, C. albicans | Not specified, but active | [11] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Schiff base at N-4 | S. aureus, M. gypseum | Strong activity, some superior to standard drugs | [12] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Thiazolidinone ring from Schiff base | Bacteria and yeast-like fungi | Promising activity | [13] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a mercapto (-SH) group at the 3-position and an amino group at the 4-position of the triazole ring is often crucial for antimicrobial activity.
-
The introduction of a Schiff base at the 4-amino position, often with substituted benzaldehydes, can lead to potent antibacterial and antifungal agents.[12]
-
Cyclization of the Schiff base to form other heterocyclic rings, such as thiazolidinones, can further enhance antimicrobial activity.[13]
-
Substituents on the phenyl ring attached to the triazole nucleus play a significant role in modulating the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Synthesis , Characterization and Anticonvulsant Activity of Some Novel 4 , 5-Disubstituted-1 , 2 , 4-Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In vivo validation of the antitumor effects of 4-Amino-1,2,4-triazole compounds in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of various 4-Amino-1,2,4-triazole compounds and their derivatives, based on preclinical data from animal models. The information is intended to assist researchers in evaluating the potential of these compounds for further development as anticancer agents.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the in vivo antitumor efficacy of different this compound derivatives that have been evaluated in animal models of cancer.
Table 1: Antitumor Activity of Novel 1,2,4-Triazole Derivatives (MPA and OBC)
| Parameter | Animal Model | Treatment Groups | Results |
| Tumor Model | Ehrlich Ascites Carcinoma (EAC) - Liquid Tumor | Swiss Albino Mice | Data not available in searched sources |
| Dosage | MPA: 25 and 50 mg/kg | Data not available in searched sources | |
| OBC: 25 and 50 mg/kg | Data not available in searched sources | ||
| Mean Survival Time | EAC Model | MPA and OBC treated groups | Data not available in searched sources |
| Tumor Volume | Dalton's Lymphoma Ascites (DLA) - Solid Tumor | OBC: 25, 50, and 100 mg/kg | The 100 mg/kg dose of OBC showed a reduction in tumor volume comparable to the standard drug, cisplatin.[1] |
| Tumor Weight | DLA Model | OBC: 25, 50, and 100 mg/kg | The 100 mg/kg dose of OBC showed a reduction in tumor weight similar to the standard drug, cisplatin.[1] |
| Body Weight | EAC Model | MPA (25 mg/kg): 6.59% increase | |
| MPA (50 mg/kg): 5.75% increase | |||
| OBC (25 mg/kg): 5.76% increase | |||
| OBC (50 mg/kg): 4.61% increase | |||
| Cisplatin treated group: 3.24% increase | |||
| Control group: 70.71% increase | |||
| Hematological Parameters | EAC Model | MPA and OBC treated groups | Data not available in searched sources |
Table 2: Antitumor Activity of 1,2,4-Triazole Derivatives in a Rat Colon Cancer Model
| Parameter | Animal Model | Treatment Groups | Results |
| Tumor Model | Azoxymethane (B1215336) (AOM)-induced Colon Cancer | Male Wistar Rats | Data not available in searched sources |
| Dosage | L1, L2, L3, L4 (specific compounds and doses not detailed in abstracts) | Data not available in searched sources | |
| Tumor Incidence | AOM-induced Colon Cancer Model | AOM + L1, AOM + L2, AOM + L3, AOM + L4, AOM + Cisplatin | Data not available in searched sources |
| Tumor Multiplicity | AOM-induced Colon Cancer Model | AOM + L1, AOM + L2, AOM + L3, AOM + L4, AOM + Cisplatin | Data not available in searched sources |
| Histopathological Findings | AOM-induced Colon Cancer Model | AOM + L1 group | Severe dysplasia and adenocarcinoma were observed.[2] |
| All experimental groups | Mild dysplasia was detected in 100% of the colon mucosal epithelium.[2] |
Table 3: Antitumor Activity of a Diaryl-1,2,4-Triazole-Caffeic Acid Hybrid (Compound 22b)
| Parameter | Animal Model | Treatment Groups | Results |
| Tumor Model | Not specified in abstracts (likely a xenograft model) | Not specified in abstracts | Data not available in searched sources |
| Dosage | Compound 22b | Data not available in searched sources | |
| Tumor Growth Inhibition | In vivo model | Compound 22b treated group | Significantly inhibited tumor growth. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following are summaries of the methodologies employed in the cited studies.
Protocol 1: Evaluation of Novel 1,2,4-Triazole Derivatives (MPA and OBC) in Mouse Models
-
Animal Model: Male Swiss Albino mice weighing 25-35 g were used. The animals were housed under controlled temperature (27 ± 2°C) and provided with standard food and water ad libitum. All procedures were conducted in accordance with CPCSEA guidelines.
-
Tumor Induction:
-
Ehrlich Ascites Carcinoma (EAC) Model (Liquid Tumor): 1 x 10^6 EAC cells were injected intraperitoneally into the mice.
-
Dalton's Lymphoma Ascites (DLA) Model (Solid Tumor): DLA cells were injected to induce solid tumors.
-
-
Drug Administration:
-
For the EAC model, MPA and OBC were administered at doses of 25 and 50 mg/kg.
-
For the DLA model, OBC was administered at doses of 25, 50, and 100 mg/kg.
-
-
Assessment of Antitumor Activity:
-
EAC Model: Changes in body weight, mean survival time, and hematological parameters were evaluated.
-
DLA Model: Tumor volume and tumor weight were measured.
-
-
Acute Toxicity Studies: Acute toxicity of MPA and OBC was determined according to OECD-423 guidelines and both were found to be safe at 300 mg/kg.
Protocol 2: Investigation of 1,2,4-Triazole Derivatives in a Rat Colon Cancer Model
-
Animal Model: Rats were used for this study.
-
Tumor Induction: Colon cancer was induced by subcutaneous injection of azoxymethane (AOM) at a dose of 15 mg/kg, administered three times (once weekly).
-
Treatment Groups: The rats were divided into seven groups: Control, AOM, AOM + Cisplatin, AOM + L1, AOM + L2, AOM + L3, and AOM + L4.
-
Study Duration: The in vivo studies were conducted over a period of 28 weeks.
-
Assessment of Antitumor Activity: The antitumor effect was evaluated through histological investigation of the colon for the presence of dysplasia and adenocarcinoma.[2]
Signaling Pathways and Experimental Workflows
The antitumor effects of this compound compounds are believed to be mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the potential mechanisms of action and a general workflow for in vivo antitumor studies.
Caption: A generalized workflow for in vivo evaluation of antitumor compounds.
Caption: Potential molecular targets and pathways of 4-amino-1,2,4-triazoles.
References
Cross-Validation of Analytical Methods for the Quantification of 4-Amino-1,2,4-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-amino-1,2,4-triazole, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comparative analysis of commonly employed analytical methods for its quantification, with a focus on Hydrophilic Interaction Liquid Chromatography with UV detection (HILIC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from validated methods to assist researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While various techniques can be utilized, HILIC-UV and LC-MS/MS are among the most robust and widely documented.
Hydrophilic Interaction Liquid Chromatography with UV Detection (HILIC-UV)
The HILIC-UV method is a reliable and cost-effective technique for the determination of this compound, particularly in drug substances where the concentration of the analyte is relatively high. This method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control environments.[1][2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound and its metabolites in complex matrices such as soil, water, and biological samples.[4][5][6][7] The high selectivity of tandem mass spectrometry minimizes interference from co-eluting matrix components, a common challenge with polar analytes like this compound.[4][5] To further enhance selectivity, techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS.[4][5]
Quantitative Performance Data
The following tables summarize the key performance parameters for the HILIC-UV and LC-MS/MS methods based on published validation data.
Table 1: Performance Characteristics of the HILIC-UV Method [1][2][3]
| Parameter | Performance Data |
| Linearity Range | 0.6–22.0 μg/mL |
| Accuracy (% Recovery) | 94.6% to 103.4% |
| Precision (%RSD) | 0.3% to 1.2% (repeatability), 3.6% (intermediate precision) |
| Limit of Detection (LOD) | 0.8 μg/mL |
| Limit of Quantitation (LOQ) | 2.5 μg/mL |
Table 2: Performance Characteristics of the LC-MS/MS Method [4][6][7]
| Parameter | Performance Data |
| Linearity Range | Not explicitly stated, but typically covers a wide dynamic range. |
| Accuracy (% Recovery) | Close to 100% for 1,2,4-triazole (B32235) in groundwater after SPE. |
| Precision (%RSD) | Not explicitly stated for this compound, but excellent precision is noted for triazole metabolites.[4] |
| Limit of Quantitation (LOQ) | As low as 0.003 μg/L in groundwater with SPE, and 0.01 mg/kg in various matrices.[4][6][7] |
Experimental Protocols
Detailed methodologies for the HILIC-UV and LC-MS/MS methods are provided below.
HILIC-UV Method Protocol[1][2]
Chromatographic Conditions:
-
Column: HILIC column
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and 0.1% phosphoric acid (e.g., 7:93 v/v water:acetonitrile with 0.1% phosphoric acid).
-
Detection: UV at 205 nm.
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions of the stock solution to prepare working standards for the calibration curve within the linear range (e.g., 0.6–22.0 μg/mL).
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the drug substance in the mobile phase to achieve a concentration within the validated range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method Protocol[4][5]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of water with 0.5% acetic acid (A) and methanol (B129727) with 0.5% acetic acid (B).[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.
-
Source Temperature: 600°C.
-
Ionization Gases: Gas 1 at 40 psi, Gas 2 at 80 psi, and curtain gas at 20 psi.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
Standard Preparation:
-
Prepare a stock solution of this compound in methanol or a water:methanol mixture.
-
Prepare a series of working standards by diluting the stock solution with the appropriate solvent to create a calibration curve.
Sample Preparation (QuPPe Method for Fruits and Vegetables): [5]
-
Homogenize 10 g of the sample with 10 mL of methanol.
-
Add an internal standard if necessary.
-
Shake vigorously for one minute.
-
Centrifuge for 5 minutes at 4000 rpm.
-
Filter the methanol extract through a 0.45 µm syringe filter into an autosampler vial for analysis.
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pub.geus.dk [pub.geus.dk]
Efficacy of 4-Amino-1,2,4-triazole-based compounds compared to existing commercial herbicides
A Comparative Analysis Against Commercial Standards
Researchers in the agrochemical field are in a constant pursuit of novel herbicides with improved efficacy, broader weed control spectrums, and enhanced environmental profiles. Among the promising candidates, 4-amino-1,2,4-triazole-based compounds have emerged as a significant area of interest. This guide provides a comprehensive comparison of the efficacy of these novel compounds against existing commercial herbicides, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this evolving landscape.
Quantitative Efficacy: A Head-to-Head Comparison
The herbicidal potential of newly synthesized compounds is typically quantified through various metrics, with IC50 (half-maximal inhibitory concentration) and GR50 (concentration required to inhibit growth by 50%) values being paramount. The following tables summarize the available quantitative data, offering a direct comparison between select this compound derivatives and widely used commercial herbicides.
| Compound ID | Weed Species | Assay Type | IC50 / GR50 (mg/L or g ai/ha) | Commercial Herbicide | IC50 / GR50 (mg/L or g ai/ha) | Reference |
| Rosin-based triazole (4m) | Cyperus rotundus | Pre-emergence | 6.658 mg/L | Glyphosate (B1671968) | 7.556 mg/L | [1] |
| Thioether-containing 1,2,4-triazole (B32235) Schiff base (5av) | Multiple weed species | Post-emergence | >90% inhibition at 100 mg/L | - | - | |
| Thioether-containing 1,2,4-triazole Schiff base (5aw) | Multiple weed species | Post-emergence | >90% inhibition at 100 mg/L | - | - |
Table 1: Comparative Pre-emergence Herbicidal Activity. This table highlights the inhibitory concentration of a novel rosin-based triazole compound in comparison to the commercial herbicide glyphosate on Cyperus rotundus.
| Compound ID | Weed Species | Assay Type | Inhibition (%) at Concentration | Commercial Herbicide | Inhibition (%) at Concentration | Reference |
| Thioether-containing 1,2,4-triazole Schiff base (5av) | Multiple weed species | Post-emergence | >90% at 50-90 g ai/ha | Glyphosate, Glufosinate, Diquat | - | |
| Thioether-containing 1,2,4-triazole Schiff base (5aw) | Multiple weed species | Post-emergence | >90% at 50-90 g ai/ha | Glyphosate, Glufosinate, Diquat | - | |
| Pyrido[2,3-d]pyrimidine (B1209978) (2o) | Bentgrass | Post-emergence | "Good" activity at 1 mM | Flumioxazin | "Good" activity at 1 mM | [2] |
Table 2: Comparative Post-emergence Herbicidal Activity. This table showcases the percentage of weed inhibition by novel thioether-containing 1,2,4-triazole Schiff bases and a pyrido[2,3-d]pyrimidine compound compared to various commercial herbicides.
Understanding the Mechanism: A Look at Signaling Pathways
The efficacy of a herbicide is intrinsically linked to its mode of action within the target plant. Research into this compound-based compounds has revealed several potential molecular targets, disrupting critical biological processes and leading to plant death.
One identified mechanism is the inhibition of transketolase , a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for nucleotide synthesis and the production of aromatic amino acids.
Another significant mode of action is the inhibition of histidine biosynthesis . Histidine is an essential amino acid, and its depletion halts protein synthesis and ultimately leads to plant demise. The herbicide Amitrole (a this compound) is a known inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme in the histidine biosynthesis pathway.
Furthermore, some triazole herbicides, including Amitrole, are known to inhibit lycopene (B16060) cyclase , an enzyme involved in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of lycopene and a deficiency in other essential carotenoids, causing photooxidative damage and bleaching of the plant tissues.
Experimental Protocols: A Guide to Herbicide Efficacy Testing
The evaluation of herbicidal activity is conducted through standardized bioassays. The following protocols outline the general procedures for pre-emergence and post-emergence testing.
Pre-emergence Herbicidal Activity Assay
This assay evaluates the efficacy of a herbicide when applied to the soil before weed emergence.
-
Soil Preparation and Potting: A consistent, uniform soil mix (e.g., sandy loam) is prepared and sieved. A predetermined amount of soil is added to each pot.
-
Herbicide Application: The test compound is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are prepared to achieve the desired application rates. The herbicide solution is then evenly applied to the soil surface of each pot using a calibrated sprayer. A non-treated control group is included.
-
Seed Sowing: A specific number of weed seeds of the target species are sown at a uniform depth in each pot.
-
Incubation: The pots are placed in a controlled environment (greenhouse or growth chamber) with regulated temperature, humidity, and photoperiod. Pots are watered as needed.
-
Data Collection: After a set period (e.g., 21 days), the herbicidal effect is assessed. This can be done through visual assessment of injury (on a scale of 0% to 100%) and by measuring the fresh or dry weight of the emerged seedlings.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the non-treated control. For dose-response studies, the GR50 value is determined using a suitable statistical model.
Post-emergence Herbicidal Activity Assay
This assay assesses the efficacy of a herbicide when applied to weeds that have already emerged.
-
Plant Cultivation: Weed seeds are sown in pots and grown in a controlled environment until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: The test compound is prepared in a similar manner to the pre-emergence assay. The herbicide solution, often mixed with an adjuvant to improve leaf uptake, is uniformly sprayed onto the foliage of the seedlings. A non-treated control group is included.
-
Incubation: The treated plants are returned to the controlled environment and observed for the development of herbicidal symptoms.
-
Data Collection: After a defined period, the herbicidal injury is visually assessed, and the fresh or dry weight of the aerial parts of the plants is measured.
-
Data Analysis: The percentage of growth inhibition is calculated in comparison to the non-treated control, and GR50 values are determined for dose-response experiments.
References
Benchmarking the performance of novel 4-Amino-1,2,4-triazole derivatives against established anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry.[1][2] Epilepsy, a neurological disorder affecting millions worldwide, necessitates the development of novel therapeutic agents to address the limitations of current treatments, such as inadequate seizure control in some patients and significant side effects.[1][3][4] Among the promising new candidates, 4-Amino-1,2,4-triazole derivatives have emerged as a significant class of compounds with potent anticonvulsant properties.[1][5] This guide provides a benchmarked comparison of the performance of these novel derivatives against established anticonvulsants, supported by preclinical experimental data.
Comparative Performance Data
The anticonvulsant efficacy of novel compounds is primarily evaluated using rodent models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][3][6] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures, and compounds effective in this model are known to enhance GABAergic transmission.[6][7] The efficacy is often quantified by the median effective dose (ED50), and safety is assessed by the median toxic dose (TD50) or a protective index (PI), calculated as TD50/ED50.[8]
The following tables summarize the performance of several novel this compound derivatives compared to the established anticonvulsants Phenytoin (B1677684) and Carbamazepine.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | Dose (mg/kg) | ED50 (mg/kg) | Protection (%) | Reference |
| Novel this compound Derivatives | ||||
| Compound 3b | - | - | 100% | [5] |
| Compound 5d | - | - | 100% | [5] |
| 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide (Compound 10) | 100 | - | 87.5% | [1] |
| 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole (Compound 35a) | - | 8.8 | - | [1] |
| 3-n-propyl-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (Compound 36a) | - | 5.7 | - | [1] |
| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 68) | - | 38.5 | - | [1] |
| Established Anticonvulsants | ||||
| Phenytoin | - | ~9.5 | - | [1] |
| Carbamazepine | - | ~8.8 | - | [1] |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound | Dose (mg/kg) | ED50 (mg/kg) | Protection (%) | Reference |
| Novel this compound Derivatives | ||||
| 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole (Compound 35a) | - | 26.4 | - | [1] |
| 1-disubstituted-4H-1,2,4-triazoles bearing thiadiazole moiety | - | - | 20-80% | [1] |
| Established Anticonvulsants | ||||
| Valproic Acid | - | Varies | - | [9] |
| Ethosuximide | - | Varies | - | [3] |
Table 3: Neurotoxicity and Protective Index
| Compound | TD50 (mg/kg) | PI (TD50/ED50) | Reference |
| Novel this compound Derivatives | |||
| 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole (Compound 35a) | 81.5 | 9.3 | [1] |
| 3-n-propyl-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (Compound 36a) | 65.4 | 11.5 | [1] |
| 1,2,4-triazole-3-thione derivative (TP-427) | >1600 | >24.4 | [8] |
| Established Anticonvulsants | |||
| Phenytoin | 68.5 | 7.2 | [1] |
| Valproic Acid | 825 | 3.3 | [8] |
Proposed Mechanism of Action
The anticonvulsant activity of 1,2,4-triazole (B32235) derivatives is believed to be multifactorial. Some studies suggest that these compounds may exert their effects by binding to voltage-gated sodium channels in a manner similar to phenytoin and carbamazepine.[1] Others have shown a strong affinity for the benzodiazepine (B76468) (BZD) binding site, which would enhance GABAergic inhibition.[1] Furthermore, recent research has highlighted the role of oxidative stress in the pathogenesis of epilepsy, and some 1,2,4-triazole derivatives have demonstrated potent reactive oxygen species (ROS) scavenging activity, suggesting a neuroprotective mechanism.[8]
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to anticonvulsant drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. continuum.aan.com [continuum.aan.com]
Safety Operating Guide
Proper Disposal of 4-Amino-1,2,4-triazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Amino-1,2,4-triazole is critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This chemical may cause skin and eye irritation, and inhaling dust should be avoided.[1]
Table 1: Personal Protective Equipment (PPE) for Disposal Procedures
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1] | Protects eyes from dust and splashes. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator or particle filter (P95 or P1) should be used when dust is generated.[1][2] | Avoids inhalation of harmful dust particles.[1] |
| Protective Clothing | Lab coat or other impervious clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contamination. |
Step-by-Step Disposal Protocol
The primary route for disposing of this compound is through a licensed professional waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.[1][2][4]
1. Waste Collection and Storage:
-
Place all this compound waste, including contaminated materials, into a designated, suitable, and sealable container.[1][5][6] Polyethylene or polypropylene (B1209903) containers are recommended.[2][6]
-
Clearly label the container with the chemical name ("this compound") and relevant hazard warnings.[2][6]
-
Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep waste chemicals in their original containers whenever possible and do not mix them with other waste.[4]
2. Final Disposal Methods:
-
Professional Disposal Service: The most recommended method is to contact a licensed hazardous waste disposal company to manage the collection and final disposal.[3][4][5][7]
-
Incineration: A common disposal method is incineration in a licensed facility. The material may be dissolved or mixed with a suitable combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Licensed Landfill: In some cases, burial in a licensed landfill may be an option.[2][6] It is crucial to consult with your local or state waste management authority to confirm if this is a permissible route.[6]
3. Disposal of Empty Containers:
-
Empty containers should be treated as hazardous waste as they may retain product residue.[8]
-
Dispose of contaminated packaging as you would the unused product.[1][3]
-
Consult your waste disposal provider about procedures for decontaminating containers for recycling; otherwise, they should be disposed of in an authorized landfill.[2][6]
Accidental Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills (Small quantities in a controlled area):
-
Ensure you are wearing the proper PPE as detailed in Table 1.[2]
-
Avoid generating dust.[1][2] You can dampen the spilled solid with water to prevent it from becoming airborne.[2]
-
Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA-type filter.[2]
-
Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[1][5][9]
-
Wash the spill area thoroughly with soap and water.[2]
For Major Spills:
-
Alert your institution's emergency responders or safety office immediately, providing the location and nature of the hazard.[2][6]
-
If it is safe to do so, prevent the spill from entering drains or waterways.[2][4][6] If contamination occurs, emergency services must be notified.[2][6]
-
Only personnel trained in hazardous spill response should perform the cleanup, using appropriate protective clothing and equipment.[2]
-
Collect the spilled product and place it in sealed and labeled containers for disposal.[2][6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-1,2,4-triazole
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Amino-1,2,4-triazole in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, ensuring adherence to the highest safety standards, from initial preparation to final disposal.
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with this compound, which includes skin, eye, and respiratory irritation.[1][2] It is also suspected of causing cancer.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[4] | To prevent skin contact and irritation.[1][2] Proper glove removal technique (without touching the glove's outer surface) is crucial.[4] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[2][3][4] A face shield may be required in situations with a higher risk of splashing.[5] | To protect against eye irritation from dust or splashes.[1][2] |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn.[1][3] Impervious clothing may be necessary depending on the scale of work.[4] | To prevent skin exposure and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2][4] | To prevent inhalation of dust and potential respiratory irritation.[1][2] |
Operational Plan for Handling and Disposal
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3][6] Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be generated.[2][4]
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible.[5]
-
Material Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][7] Avoid creating dust.[2][3][4]
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use a spatula or other appropriate tool.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][4]
3. Spill Management:
-
Minor Spills: For minor spills, avoid generating dust.[6] Dampen the spilled material with water to prevent it from becoming airborne.[6] Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[3][6] The vacuum cleaner must be fitted with a HEPA filter.[6]
-
Major Spills: In the event of a major spill, evacuate the area and alert emergency responders.[6] Prevent the spillage from entering drains or water courses.[6]
4. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in clearly labeled, sealed containers.[2][3][4]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[3][7] This should be done through a licensed professional waste disposal service.[2] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2][4]
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
